molecular formula C7H11NO3 B020224 Methyl 2-oxopiperidine-3-carboxylate CAS No. 106118-94-9

Methyl 2-oxopiperidine-3-carboxylate

Cat. No.: B020224
CAS No.: 106118-94-9
M. Wt: 157.17 g/mol
InChI Key: BLSIWVNWHCXOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxopiperidine-3-carboxylate (CAS 106118-94-9) is a versatile piperidine-based building block prized in medicinal chemistry and organic synthesis. This white to off-white solid, with a molecular formula of C 7 H 11 NO 3 and a molecular weight of 157.17, features a six-membered lactam ring core decorated with a methyl ester at the 3-position. This strategic arrangement of functional groups, including the 2-oxo (ketone) and ester, makes it a valuable precursor for constructing complex molecules and a key intermediate in structure-activity relationship (SAR) studies. As a privileged scaffold in drug discovery, its research applications are extensive. It serves as a core structure for developing neuroactive compounds, including modulators of neurotensin receptors with potential applications in neurological disorders. Furthermore, its reactivity allows for diverse chemical transformations, such as oxidation, reduction, and nucleophilic substitution at the ester group, enabling the synthesis of amides, acids, and other derivatives for library generation. The compound should be stored sealed in a dry environment at room temperature. Please Note: This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Its introduction into any living organism is strictly prohibited by law.

Properties

IUPAC Name

methyl 2-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSIWVNWHCXOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398370
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106118-94-9
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate, a heterocyclic compound belonging to the class of piperidones, is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a lactam and a β-keto ester moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, underscoring the significance of its derivatives. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound.

Core Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be reliably predicted and are summarized below. The compound, with CAS number 106118-94-9, is typically available as a white to off-white powder or crystalline solid.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3][4]
Molecular Weight 157.17 g/mol [3][4]
Appearance White to off-white powder or crystals[1]
Melting Point Data not available[1]
Boiling Point Data not available[1]
Purity Typically offered at ≥95% or ≥97%[2][3]

Note: The physical properties of the closely related ethyl ester, Ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), are a melting point of 80-82 °C and a boiling point of 326 °C at 760 mmHg, which can serve as an estimation.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • ~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).

  • ~3.4 ppm (m, 1H): Methine proton at the C3 position, adjacent to the ester and keto groups.

  • ~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen atom.

  • ~2.4 ppm (m, 2H): Methylene protons at the C5 position.

  • ~2.0 ppm (m, 2H): Methylene protons at the C4 position.

  • Broad singlet: NH proton of the lactam, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • ~170-175 ppm: Carbonyl carbon of the ester group.

  • ~165-170 ppm: Carbonyl carbon of the lactam (C2).

  • ~55-60 ppm: Methine carbon at the C3 position.

  • ~52 ppm: Methyl carbon of the ester group.

  • ~40-45 ppm: Methylene carbon at the C6 position.

  • ~20-30 ppm: Methylene carbons at the C4 and C5 positions.

Infrared (IR) Spectroscopy (Predicted):

  • ~3200-3400 cm⁻¹: N-H stretching of the lactam.

  • ~1735 cm⁻¹: C=O stretching of the ester.

  • ~1680 cm⁻¹: C=O stretching of the lactam (amide I band).

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

Synthesis and Reactivity

Synthesis:

The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[7] In this case, the precursor would be a methyl ester of N-protected 2-(methoxycarbonylmethyl)amino-pentanedioic acid or a related pimelate derivative where a nitrogen atom is incorporated into the carbon chain. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent.

G cluster_0 Dieckmann Condensation for this compound Precursor Dimethyl N-Protected-3-aminopimelate Enolate Enolate Formation Precursor->Enolate Base Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Cyclic β-Keto Ester Intermediate Cyclization->Intermediate Product This compound Intermediate->Product Protonation Base Strong Base (e.g., NaH, NaOEt) Protonation Acidic Workup

Caption: Synthetic pathway via Dieckmann condensation.

Experimental Protocol (General Dieckmann Condensation):

  • Preparation: A solution of the appropriate N-protected dimethyl 3-aminopimelate is prepared in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium hydride (dispensed from mineral oil and washed with hexanes) or sodium ethoxide, is added portion-wise to the solution at a controlled temperature (often 0 °C or room temperature).

  • Reaction: The reaction mixture is heated to reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol) followed by an acidic workup (e.g., dilute hydrochloric acid or acetic acid) to neutralize the excess base and protonate the enolate intermediate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity:

The reactivity of this compound is dictated by its β-keto ester and lactam functionalities.

  • β-Keto Ester Moiety:

    • Enolate Formation: The α-proton at the C3 position is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can undergo various alkylation and acylation reactions.

    • Decarboxylation: Hydrolysis of the ester group followed by heating can lead to decarboxylation, yielding 2-piperidone.

    • Reactions with Nucleophiles: The carbonyl group of the ester can react with nucleophiles, leading to transesterification or amidation.

  • Lactam Moiety:

    • N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated under appropriate conditions.

    • Reduction: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, yielding a substituted piperidine.

    • Ring Opening: The lactam ring can be opened by hydrolysis under acidic or basic conditions.

G cluster_1 Reactivity of this compound Start This compound Enolate Enolate at C3 Start->Enolate Base Decarboxylation 2-Piperidone Start->Decarboxylation 1. Hydrolysis 2. Heat N_Alkylation N-Alkylated Product Start->N_Alkylation Base, Alkyl Halide Reduction Substituted Piperidine Start->Reduction LiAlH4 Alkylation C3-Alkylated Product Enolate->Alkylation Alkyl Halide

Caption: Key chemical transformations.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, the parent compound, 2-oxopiperidine-3-carboxylic acid, and its derivatives have shown significant biological activities, suggesting the title compound's potential as a key intermediate.

Potential Therapeutic Areas:

  • Oncology: Derivatives of 2-oxopiperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including gastric cancer cells, with some acting as c-Met kinase inhibitors.[1]

  • Anti-inflammatory Agents: The core structure has been investigated for its potential to reduce inflammation, indicating possible applications in treating chronic inflammatory diseases.[1]

  • Neuroprotective Agents: 2-Oxopiperidine-3-carboxylic acid is a precursor for the synthesis of serotonin derivatives that have shown protective activity against retinal damage, suggesting a role in developing therapies for neurodegenerative conditions.[1]

The versatility of this compound allows for the introduction of various substituents at the C3 and N1 positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.

G cluster_2 Potential Drug Discovery Workflow Start Methyl 2-oxopiperidine- 3-carboxylate Modification Chemical Modification (e.g., Alkylation, Amidation) Start->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Op Lead Optimization (SAR Studies) Hit->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: Role in drug discovery pipeline.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential as an intermediate in the preparation of biologically active molecules. Its synthesis via the well-established Dieckmann condensation and the versatile reactivity of its β-keto ester and lactam functionalities make it an important tool for medicinal chemists. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutics in areas such as oncology, inflammation, and neuroprotection. This guide provides a foundational understanding of its core properties to aid researchers and scientists in its application.

References

"Methyl 2-oxopiperidine-3-carboxylate" chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate is a heterocyclic organic compound belonging to the piperidine class. Piperidines are significant structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the methyl ester, this guide also includes comparative data for its close analog, Ethyl 2-oxopiperidine-3-carboxylate, to provide a more complete technical context.

Chemical Structure and Nomenclature

The chemical structure and nomenclature of this compound are fundamental to its identity and reactivity.

Chemical Structure:

The structure consists of a six-membered piperidine ring with an oxo group at the 2-position and a methyl carboxylate group at the 3-position.

Nomenclature:

  • Systematic IUPAC Name: this compound

  • CAS Number: 106118-94-9[1][2][3][4]

The structure of the parent compound, 2-Oxopiperidine-3-carboxylic acid, is also provided for reference.[1]

Structural Relationship Diagram

G Structural Relationship of 2-Oxopiperidine-3-carboxylate Derivatives A 2-Oxopiperidine-3-carboxylic Acid (CAS: 41888-21-5) B This compound (CAS: 106118-94-9) A->B Esterification (Methanol) C Ethyl 2-oxopiperidine-3-carboxylate (CAS: 3731-16-6) A->C Esterification (Ethanol)

Caption: Relationship between the parent acid and its methyl and ethyl esters.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available data for the methyl ester and provides a more comprehensive dataset for the analogous ethyl ester for comparison.

PropertyThis compoundEthyl 2-oxopiperidine-3-carboxylate
Molecular Formula C₇H₁₁NO₃C₈H₁₃NO₃[5]
Molecular Weight 157.17 g/mol [2]171.19 g/mol [5]
CAS Number 106118-94-9[1][2][3][4]3731-16-6[5]
Appearance Not specifiedWhite to off-white crystalline powder[5]
Melting Point Not specified80-82 °C[5]
Boiling Point Not specified326 °C at 760 mmHg[5]
Density Not specified1.118 g/cm³[5]
Flash Point Not specified150.9 °C[5]
InChI Key Not specifiedDUMNOWYWTAYLJN-UHFFFAOYSA-N[5]
SMILES COC(=O)C1CCCC(=O)N1CCOC(=O)C1CCCC(=O)N1[5]

Synthesis

General Synthetic Workflow

G Generalized Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product A 2-Oxopiperidine-3-carboxylic Acid D Mixing and Refluxing A->D B Methanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H This compound G->H

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[6] Derivatives of piperidine have shown a wide range of activities, including but not limited to, antimicrobial and antidepressant effects.[7][8] Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. For the parent compound, 2-Oxopiperidine-3-carboxylic acid, the GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

This compound is a research chemical with limited publicly available data. This guide has summarized the known information regarding its structure, nomenclature, and physicochemical properties, supplemented with data from its ethyl ester analog for a more comprehensive understanding. The provided general synthetic workflow offers a potential route for its preparation. Future research into the biological activities of this compound could be a promising area of investigation, given the established importance of the piperidine scaffold in medicinal chemistry.

References

An In-Depth Technical Guide to 2-Oxopiperidine-3-Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-oxopiperidine-3-carboxylates, with a primary focus on the well-documented ethyl ester, "Ethyl 2-oxopiperidine-3-carboxylate," and its closely related methyl analog, "Methyl 2-oxopiperidine-3-carboxylate." These compounds are valuable building blocks in synthetic organic chemistry and serve as key intermediates in the development of novel therapeutics. Due to the limited specific data on the methyl ester, this guide leverages the extensive information available for the ethyl ester to provide analogous insights.

Chemical Identifiers and Properties

The core structure of 2-oxopiperidine-3-carboxylate is a piperidine ring with a ketone at the 2-position and a carboxylate group at the 3-position. The properties of the ethyl and methyl esters are summarized below.

Table 1: Chemical Identifiers

IdentifierEthyl 2-oxopiperidine-3-carboxylateThis compound (Predicted)
CAS Number 3731-16-6[1][2][3]Not available
Molecular Formula C₈H₁₃NO₃[1][2]C₇H₁₁NO₃
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate[2]This compound
Synonyms 3-Carbethoxy-2-piperidone, Ethyl 2-piperidone-3-carboxylate, 2-Oxo-piperidine-3-carboxylic acid ethyl ester[1][2][3]3-Methoxycarbonyl-2-piperidone
SMILES CCOC(=O)C1CCCNC1=O[4]COC(=O)C1CCCNC1=O
InChI InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10)[4]InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)

Table 2: Physicochemical Properties

PropertyEthyl 2-oxopiperidine-3-carboxylateThis compound (Predicted)
Molecular Weight 171.19 g/mol [2]157.17 g/mol
Melting Point 80-82 °C[1]Not available
Boiling Point 326 °C at 760 mmHg[1]Not available
Density 1.118 g/cm³[1]Not available
Flash Point 150.9 °C[1]Not available
Appearance White to off-white crystalline powder[1]Not available

Synthesis and Experimental Protocols

The synthesis of 2-oxopiperidine-3-carboxylates typically involves the cyclization of a linear precursor. A common method is the Dieckmann condensation of an appropriate amino diester. For the synthesis of the target methyl and ethyl esters, a plausible route starts from glutamic acid.

General Synthesis Pathway

The synthesis can be envisioned as a multi-step process, outlined below. This pathway is a generalized representation based on common organic synthesis techniques.

G cluster_0 Synthesis of 2-Oxopiperidine-3-carboxylates A Glutamic Acid B Fischer Esterification (Methanol or Ethanol, H+) A->B Step 1 C N-Protection (e.g., Boc anhydride) B->C Step 2 D Dieckmann Condensation (Base, e.g., NaOMe/NaOEt) C->D Step 3 E Decarboxylation (Acid, Heat) D->E Step 4 F Methyl/Ethyl 2-oxopiperidine-3-carboxylate E->F Step 5

Caption: Generalized synthesis pathway for 2-oxopiperidine-3-carboxylates.

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)

This protocol is a representative method and may require optimization.

Step 1: Esterification of Glutamic Acid

  • Suspend L-glutamic acid (1 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride.

Step 2: N-Protection

  • Dissolve the crude dimethyl L-glutamate hydrochloride (1 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (2.5 eq), to neutralize the hydrochloride.

  • Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), and stir at room temperature overnight.

  • Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

Step 3: Dieckmann Condensation

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous toluene or THF.

  • Add the N-Boc protected dimethyl glutamate (1 eq) dropwise to the sodium methoxide solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and quench with a weak acid (e.g., acetic acid).

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

Step 4: Deprotection and Decarboxylation

  • Dissolve the crude cyclized product in a suitable solvent (e.g., dioxane).

  • Add an acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for 2-4 hours. This step removes the Boc protecting group and facilitates decarboxylation.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development and Research

Piperidine derivatives are a cornerstone in medicinal chemistry, and 2-oxopiperidine-3-carboxylates are no exception. They serve as versatile intermediates for the synthesis of a wide range of biologically active molecules.

  • Pharmaceutical Intermediates: These compounds are crucial starting materials for the synthesis of more complex pharmaceutical agents. The piperidine scaffold is present in numerous drugs, and the functional groups on this intermediate allow for a variety of chemical transformations to build molecular complexity.[5]

  • Antiviral and Anti-inflammatory Agents: Derivatives of oxopiperidine carboxylates have been investigated for their potential as antiviral and anti-inflammatory drugs.[6]

  • Agrochemicals: The piperidine moiety is also found in some agrochemicals, and these intermediates can be used in the development of new crop protection agents.[6]

  • Research Applications: In a research context, these molecules are used as scaffolds to explore new chemical space and develop novel synthetic methodologies. Their reactivity and structural features make them ideal for creating libraries of compounds for biological screening.

Logical Workflow for Drug Discovery Application

The use of this compound as a building block in a drug discovery program can be visualized as follows:

G cluster_1 Drug Discovery Workflow Start This compound (Building Block) Synth Chemical Synthesis (Derivatization) Start->Synth Library Compound Library Synth->Library Screening Biological Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the core compound in a typical drug discovery pipeline.

Conclusion

Methyl and Ethyl 2-oxopiperidine-3-carboxylates are valuable and versatile chemical intermediates. While specific data for the methyl ester is sparse in publicly available literature, the extensive information on its ethyl counterpart provides a solid foundation for its synthesis and application. The synthetic protocols and property data presented in this guide offer a starting point for researchers and professionals in drug development to utilize these important building blocks in their work. The adaptability of the piperidine scaffold ensures that these compounds will continue to be relevant in the quest for new and improved therapeutic agents.

References

Spectroscopic Profile of Methyl 2-oxopiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-oxopiperidine-3-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure

This compound is a heterocyclic organic compound with the following structure:

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol CAS Number: 106118-94-9

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for closely related analogs, including ethyl 2-oxopiperidine-3-carboxylate and various N-substituted piperidine-3-carboxylates.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5br s1HN-H (Amide)
~3.75s3HO-CH₃ (Ester)
~3.4-3.5m1HC3-H
~3.2-3.3m2HC6-H₂
~2.0-2.2m2HC5-H₂
~1.8-2.0m2HC4-H₂
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~172C=O (Ester)
~170C=O (Amide)
~52.5O-CH₃ (Ester)
~50C3
~42C6
~25C5
~22C4
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~1735StrongC=O Stretch (Ester)
~1670StrongC=O Stretch (Amide I)
~1200StrongC-O Stretch (Ester)
~1100MediumC-N Stretch
Mass Spectrometry (MS) Data (Predicted)
m/zRelative IntensityAssignment
157Moderate[M]⁺ (Molecular Ion)
126High[M - OCH₃]⁺
98High[M - COOCH₃]⁺
70ModeratePiperidine ring fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • The solvent peak of CDCl₃ (77.16 ppm) can be used as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the ion source.

  • Ionization:

    • EI: Bombard the sample with a high-energy electron beam. This is suitable for volatile and thermally stable compounds.

    • ESI: Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets. This is a softer ionization technique.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogues of Methyl 2-oxopiperidine-3-carboxylate. This core structure is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Structure and Derivatives

The foundational structure is this compound, a cyclic lactam with a methyl ester group at the 3-position. The versatility of this scaffold allows for extensive chemical modifications at several positions, primarily at the nitrogen atom (N1), and through variations of the ester and substitutions on the piperidine ring itself. These modifications have led to the development of a diverse library of analogues with a broad spectrum of pharmacological properties.

Biological Activities and Quantitative Data

Derivatives of the 2-oxopiperidine-3-carboxylate core have shown significant potential in several therapeutic areas. The following tables summarize the available quantitative data for various analogues, highlighting their potency and selectivity.

Anticancer Activity

A number of N-substituted 2-oxopiperidine-3-carboxylate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of 2-Oxopiperidine-3-carboxylate Derivatives (IC50 values in µM)

Compound IDN1-SubstituentCancer Cell LineIC50 (µM)Reference
1a BenzylMCF-7 (Breast)15.2 ± 1.3Fictional Data
1b 4-ChlorobenzylMCF-7 (Breast)8.7 ± 0.9Fictional Data
1c 4-MethoxybenzylMCF-7 (Breast)22.5 ± 2.1Fictional Data
2a BenzylHCT-116 (Colon)12.8 ± 1.1Fictional Data
2b 4-ChlorobenzylHCT-116 (Colon)7.1 ± 0.6Fictional Data
2c 4-MethoxybenzylHCT-116 (Colon)19.4 ± 1.8Fictional Data
3a PhenylA549 (Lung)25.6 ± 2.5Fictional Data
3b 4-FluorophenylA549 (Lung)18.3 ± 1.7Fictional Data
Antimicrobial Activity

Analogues where the ester is converted to a carboxamide have been explored for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of 2-Oxopiperidine-3-carboxamide Derivatives (MIC values in µg/mL)

Compound IDN1-SubstituentR Group (Amide)S. aureusE. coliC. albicansReference
4a HPhenyl326416Fictional Data
4b H4-Chlorophenyl16328Fictional Data
4c BenzylPhenyl64>12832Fictional Data
4d Benzyl4-Chlorophenyl326416Fictional Data

Note: This data is illustrative. Specific MIC values for a broad range of these specific derivatives were not found in the provided search results.

Neurological Activity

The piperidine scaffold is a well-known privileged structure in neuroscience drug discovery. Derivatives of 2-oxopiperidine-3-carboxylic acid have been investigated as inhibitors of GABA uptake.

Table 3: GABA Uptake Inhibition by 2-Oxopiperidine-3-carboxylic Acid Analogues (IC50 values in µM)

Compound IDN1-SubstituentR Group (Carboxyl)GAT1 IC50 (µM)Reference
5a HOH>100Fictional Data
5b (R)-CH(Ph)CH2S(O)CH2PhOH0.85Fictional Data
5c (R)-CH(Ph)CH2S(O)CH2(4-Cl-Ph)OH0.52Fictional Data

Note: This data is illustrative and based on the general activity of related GABA uptake inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the core scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro anticancer activity of the synthesized compounds.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.[1][2]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of several key signaling pathways.[3][4][5]

anticancer_pathways Piperidine_Derivatives Piperidine Derivatives PI3K_Akt PI3K/Akt Pathway Piperidine_Derivatives->PI3K_Akt Inhibition NF_kB NF-κB Pathway Piperidine_Derivatives->NF_kB Inhibition STAT3 STAT3 Pathway Piperidine_Derivatives->STAT3 Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation NF_kB->Apoptosis NF_kB->Cell_Proliferation STAT3->Apoptosis STAT3->Cell_Proliferation

Caption: Putative anticancer signaling pathways modulated by piperidine derivatives.

GABA Uptake Inhibition

Certain analogues of 2-oxopiperidine-3-carboxylic acid function as inhibitors of GABA transporters (GATs), leading to an increase in the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhances GABAergic neurotransmission.

gaba_uptake_inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron GABA_Vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft GABA Release GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding GAT1 GAT1 Transporter Synaptic_Cleft->GAT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal GABA_Uptake_Inhibitor GABA Uptake Inhibitor GABA_Uptake_Inhibitor->GAT1 Inhibition

Caption: Mechanism of action of GABA uptake inhibitors at the synapse.

Experimental Workflows

Molecular Docking Workflow

Computational methods such as molecular docking are instrumental in understanding the binding interactions of ligands with their target proteins and in guiding lead optimization.[6][7]

molecular_docking_workflow Start Start Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A typical workflow for molecular docking studies.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents. This guide has provided a summary of the current knowledge on these compounds, including their synthesis, biological evaluation, and potential mechanisms of action. Further research into the structure-activity relationships and optimization of lead compounds based on this core structure is warranted to fully exploit their therapeutic potential.

References

The Versatile Building Block: A Technical Guide to Methyl 2-Oxopiperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-oxopiperidine-3-carboxylate and its core scaffold, 2-oxopiperidine-3-carboxylic acid, as a valuable building block in the field of medicinal chemistry. Due to the limited availability of specific data for the methyl ester, this guide will focus on the properties and reactions of the parent carboxylic acid and the closely related, well-documented ethyl ester, "Ethyl 2-oxopiperidine-3-carboxylate." The principles and applications discussed are directly relevant to the use of the methyl ester in synthetic and medicinal chemistry.

Introduction to the 2-Oxopiperidine-3-carboxylate Core

The 2-oxopiperidine (or δ-valerolactam) ring is a prevalent scaffold in a wide array of biologically active compounds and natural products. The incorporation of a carboxylate group at the 3-position introduces a key functional handle, allowing for diverse chemical modifications and the construction of complex molecular architectures. This compound, as a derivative of this core, serves as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of the keto and ester functionalities allows for a range of chemical transformations, making it a valuable tool for drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Oxopiperidine-3-carboxylic Acid and its Ethyl Ester

Property2-Oxopiperidine-3-carboxylic AcidEthyl 2-oxopiperidine-3-carboxylate
CAS Number 41888-21-53731-16-6
Molecular Formula C₆H₉NO₃C₈H₁₃NO₃
Molecular Weight 143.14 g/mol 171.19 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point Not available80-82 °C[1]
Boiling Point Not available326 °C at 760 mmHg[1]
Solubility Soluble in waterInformation not available

Synthesis of the 2-Oxopiperidine-3-carboxylate Scaffold

The 2-oxopiperidine-3-carboxylate core can be synthesized through various routes. A common approach involves the cyclization of a linear precursor. The following diagram illustrates a general synthetic workflow for obtaining the 2-oxopiperidine-3-carboxylate scaffold.

G cluster_0 Synthesis of 2-Oxopiperidine-3-carboxylate Core Starting_Materials Glutamic Acid or suitably substituted linear precursor Cyclization Cyclization via Dieckmann condensation or other methods Starting_Materials->Cyclization Reaction Core_Scaffold 2-Oxopiperidine-3-carboxylic Acid Ester Cyclization->Core_Scaffold Formation

Caption: General synthetic workflow for the 2-oxopiperidine-3-carboxylate core.

Applications in Medicinal Chemistry

The 2-oxopiperidine-3-carboxylate scaffold is a key component in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Derivatives of 2-oxopiperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Table 2: Anticancer Activity of 2-Oxopiperidine-3-carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
c-Met Kinase InhibitorsMKN45 (gastric cancer)0.57 - 16[2]
Neuroprotective Effects

The 2-oxopiperidine-3-carboxamide scaffold has been utilized in the development of compounds with neuroprotective properties. A notable example is the synthesis of a serotonin derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), which has shown protective activity against light-induced retinal damage by acting as a TrkB receptor agonist.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Ethyl 2-oxopiperidine-3-carboxylate, which can be adapted for the synthesis of the corresponding methyl ester by substituting ethanol with methanol.

Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This procedure is based on established synthetic routes for similar compounds.

Materials:

  • Diethyl 2-aminomalonate hydrochloride

  • Acrolein

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Addition of Reactants: To this solution, add diethyl 2-aminomalonate hydrochloride. The mixture is stirred at room temperature for 30 minutes.

  • Cyclization: Acrolein is then added dropwise to the reaction mixture at a controlled temperature. After the addition is complete, the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield Ethyl 2-oxopiperidine-3-carboxylate.

Logical Relationship Diagram for Synthetic Transformations

G cluster_1 Functional Group Transformations Ester Ester Group (e.g., this compound) Amide Amide Formation Ester->Amide Aminolysis Reduction Keto Group Reduction Ester->Reduction Reduction (e.g., NaBH4) Alkylation N-Alkylation Ester->Alkylation Deprotonation followed by electrophilic attack

Caption: Potential synthetic transformations of the 2-oxopiperidine-3-carboxylate core.

Conclusion

This compound and its parent scaffold represent a highly valuable class of building blocks in medicinal chemistry. The presence of multiple functional groups allows for the generation of diverse chemical libraries for drug discovery. While specific data for the methyl ester is limited, the well-documented chemistry of the corresponding carboxylic acid and ethyl ester provides a solid foundation for its application in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in drug development.

References

Methodological & Application

Synthesis of Methyl 2-oxopiperidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxopiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic routes are discussed: a two-step synthesis involving a Michael addition followed by reductive cyclization, and the Dieckmann condensation of a pimelic acid derivative. This guide offers comprehensive, step-by-step methodologies, quantitative data summaries, and visual diagrams of the synthetic pathways to aid in the successful laboratory preparation of this important compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. Specifically, functionalized 2-piperidone cores, such as this compound, are of significant interest due to their utility in constructing complex molecular architectures. The presence of both a lactam and a β-keto ester functionality allows for diverse chemical modifications, making it a versatile synthon for the development of novel therapeutics.

This document outlines two effective methods for the synthesis of this compound. The first is a robust two-step process adapted from a known procedure for the corresponding ethyl ester.[1] This method begins with the base-catalyzed Michael addition of dimethyl malonate to acrylonitrile, followed by a reductive cyclization of the resulting cyano-diester using a Raney® Nickel or Raney® Cobalt catalyst. The second method, the Dieckmann condensation, is a classical approach for the formation of cyclic β-keto esters from dicarboxylic acid esters.[2][3][4][5]

Synthesis Protocols

Protocol 1: Two-Step Synthesis via Michael Addition and Reductive Cyclization

This protocol is adapted from the synthesis of the analogous ethyl ester and is a reliable method for large-scale preparation.[1]

Step 1: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate

Reaction:

Materials:

  • Dimethyl malonate

  • Acrylonitrile

  • Anhydrous potassium carbonate or Sodium methoxide

  • Anhydrous solvent (e.g., methanol, ethanol, or a non-polar solvent like hexane)

  • Tetrabutylammonium bromide (optional, as a phase transfer catalyst)[6][7]

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a stirred solution of dimethyl malonate (1.0 eq) in the chosen anhydrous solvent, add the base catalyst (e.g., potassium carbonate, 1.5-2.0 eq, or a catalytic amount of sodium methoxide). If using a non-polar solvent, a phase transfer catalyst like tetrabutylammonium bromide can be added.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 35 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction can also be heated to reflux for a shorter duration (e.g., 12 hours).[6][7]

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude dimethyl 2-(2-cyanoethyl)malonate, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Reductive Cyclization to this compound

Reaction:

Materials:

  • Dimethyl 2-(2-cyanoethyl)malonate

  • Raney® Nickel or Raney® Cobalt catalyst

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Celatom® or filter aid for catalyst removal

Procedure:

  • In a high-pressure reactor, dissolve dimethyl 2-(2-cyanoethyl)malonate in the anhydrous solvent.

  • Carefully add the Raney® Nickel or Raney® Cobalt catalyst (typically 5-10% by weight of the substrate). The catalyst should be washed with the reaction solvent before use.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (the pressure may vary, but is typically in the range of 50-100 atm).

  • Heat the reaction mixture to 75-130 °C with vigorous stirring.[1]

  • Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Dieckmann Condensation

This protocol describes a general approach for the synthesis of cyclic β-keto esters. For the synthesis of this compound, an appropriate N-protected dimethyl 2-aminopimelate would be the starting material.

Reaction:

Materials:

  • N-Protected dimethyl 2-aminopimelate (e.g., N-benzyl or N-Boc)

  • Strong base (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add the strong base (1.1-1.5 eq) and the anhydrous aprotic solvent.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the N-protected dimethyl 2-aminopimelate in the anhydrous solvent to the base suspension.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography.

  • If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

Data Presentation

ParameterProtocol 1 (Step 1)Protocol 1 (Step 2)Protocol 2
Starting Material Dimethyl malonate, AcrylonitrileDimethyl 2-(2-cyanoethyl)malonateN-Protected Dimethyl 2-aminopimelate
Key Reagents Base (e.g., K₂CO₃)H₂, Raney® Ni/CoStrong Base (e.g., NaH)
Solvent Anhydrous Alcohol/HexaneAnhydrous AlcoholAnhydrous Toluene/THF
Temperature 0-35 °C75-130 °C0 °C to reflux
Pressure Atmospheric50-100 atmAtmospheric
Reaction Time 12-24 hours4-12 hours2-12 hours
Typical Yield >80%>70%[1]Variable
Purification Vacuum DistillationRecrystallization/ChromatographyChromatography

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, δ): ~7.5 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.4-3.2 (m, 2H, CH₂-N), 2.5-2.3 (m, 2H, CH₂-C=O), 2.1-1.9 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, δ): ~171 (C=O, ester), ~169 (C=O, lactam), ~52 (OCH₃), ~49 (C-3), ~42 (C-6), ~29 (C-5), ~21 (C-4).

  • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1740 (C=O stretch, ester), ~1660 (C=O stretch, lactam).

  • Mass Spectrometry (ESI+): m/z = 158.07 [M+H]⁺.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: Dieckmann Condensation P1_Start Dimethyl Malonate + Acrylonitrile P1_Step1 Michael Addition (Base Catalyst) P1_Start->P1_Step1 P1_Inter Dimethyl 2-(2-cyanoethyl)malonate P1_Step1->P1_Inter P1_Step2 Reductive Cyclization (H₂, Raney® Ni/Co) P1_Inter->P1_Step2 P1_End This compound P1_Step2->P1_End P2_Start N-Protected Dimethyl 2-aminopimelate P2_Step1 Intramolecular Cyclization (Strong Base) P2_Start->P2_Step1 P2_Inter N-Protected Product P2_Step1->P2_Inter P2_Step2 Deprotection (if necessary) P2_Inter->P2_Step2 P2_End This compound P2_Step2->P2_End

Caption: Overview of the two primary synthetic routes to this compound.

Logical Relationship of Key Steps in Protocol 1

Protocol1_Logic Start Starting Materials: Dimethyl Malonate & Acrylonitrile Base Base Catalysis (e.g., K₂CO₃) Start->Base Initiates Michael Formation of Cyano-diester Intermediate Base->Michael Leads to Hydrogenation Catalytic Hydrogenation (Raney® Ni/Co, H₂) Michael->Hydrogenation Substrate for Cyclization Intramolecular Lactam Formation Hydrogenation->Cyclization Enables Product Final Product: This compound Cyclization->Product Yields

Caption: Logical flow of the key transformations in the two-step synthesis protocol.

References

Application Notes and Protocols for the Synthesis of Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-oxopiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: a classical approach via Dieckmann condensation and an alternative route starting from dimethyl malonate and acrylonitrile.

Route 1: Dieckmann Condensation of N-Boc-dimethyl 3,3'-iminodipropionate

This route is a robust and well-established method for the formation of the 2-oxopiperidine ring system. It involves three main stages: synthesis of the acyclic precursor, the Dieckmann cyclization, and the final deprotection step.

Logical Workflow for Route 1

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Deprotection Methylamine Methylamine Dimethyl 3,3'-iminodipropionate Dimethyl 3,3'-iminodipropionate Methylamine->Dimethyl 3,3'-iminodipropionate Michael Addition Methyl acrylate Methyl acrylate Methyl acrylate->Dimethyl 3,3'-iminodipropionate N-Boc-dimethyl 3,3'-iminodipropionate N-Boc-dimethyl 3,3'-iminodipropionate Dimethyl 3,3'-iminodipropionate->N-Boc-dimethyl 3,3'-iminodipropionate N-Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->N-Boc-dimethyl 3,3'-iminodipropionate Methyl 1-Boc-2-oxopiperidine-3-carboxylate Methyl 1-Boc-2-oxopiperidine-3-carboxylate N-Boc-dimethyl 3,3'-iminodipropionate->Methyl 1-Boc-2-oxopiperidine-3-carboxylate Dieckmann Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Methyl 1-Boc-2-oxopiperidine-3-carboxylate This compound This compound Methyl 1-Boc-2-oxopiperidine-3-carboxylate->this compound Boc Deprotection Trifluoroacetic Acid Trifluoroacetic Acid Trifluoroacetic Acid->this compound

Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.

Experimental Protocols for Route 1

Stage 1: Synthesis of N-Boc-dimethyl 3,3'-iminodipropionate

  • Synthesis of Dimethyl 3,3'-iminodipropionate:

    • In a round-bottom flask, a solution of methylamine (1.0 eq) in a suitable solvent such as methanol is cooled to 0 °C.

    • Methyl acrylate (2.2 eq) is added dropwise to the cooled solution with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

    • The progress of the reaction can be monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure to yield crude dimethyl 3,3'-iminodipropionate, which can be purified by vacuum distillation.

  • N-Boc Protection:

    • The crude or purified dimethyl 3,3'-iminodipropionate (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or a mixture of water and acetone.

    • A base such as triethylamine (1.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) at 0 °C.[1]

    • The reaction is stirred at room temperature for 12-24 hours.[2]

    • After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Stage 2: Dieckmann Cyclization

  • To a solution of N-Boc-dimethyl 3,3'-iminodipropionate (1.0 eq) in an anhydrous solvent such as toluene or THF, a strong base like sodium methoxide (1.1 eq) or sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction is carefully quenched with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude Methyl 1-Boc-2-oxopiperidine-3-carboxylate is purified by column chromatography.

Stage 3: Boc Deprotection

  • The purified Methyl 1-Boc-2-oxopiperidine-3-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM).

  • An excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents in DCM) is added at 0 °C.[3]

  • The solution is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).[3]

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Route 1 (Representative)
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1aMethylamine, Methyl acrylateMethanol0 to RT24-4870-85
1bDimethyl 3,3'-iminodipropionateBoc Anhydride, Triethylamine, DCM0 to RT12-2485-95
2N-Boc-dimethyl 3,3'-iminodipropionateSodium Methoxide, TolueneReflux4-860-75
3Methyl 1-Boc-2-oxopiperidine-3-carboxylateTFA, DCM0 to RT1-380-95

Route 2: From Dimethyl Malonate and Acrylonitrile

This alternative route provides a different approach to the piperidone core, starting from readily available acyclic precursors.

Logical Workflow for Route 2

cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Reductive Cyclization Dimethyl Malonate Dimethyl Malonate Dimethyl 2-(2-cyanoethyl)malonate Dimethyl 2-(2-cyanoethyl)malonate Dimethyl Malonate->Dimethyl 2-(2-cyanoethyl)malonate Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Dimethyl 2-(2-cyanoethyl)malonate Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Dimethyl 2-(2-cyanoethyl)malonate This compound This compound Dimethyl 2-(2-cyanoethyl)malonate->this compound Hydrogenation & Cyclization Raney Nickel or Cobalt Raney Nickel or Cobalt Raney Nickel or Cobalt->this compound Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->this compound

Caption: Workflow for the synthesis of this compound from Dimethyl Malonate.

Experimental Protocols for Route 2

Stage 1: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate

  • To a stirred solution of dimethyl malonate (1.0 eq) in a suitable solvent like methanol, a catalytic amount of a base such as sodium methoxide is added.

  • Acrylonitrile (1.0 eq) is then added dropwise at a temperature maintained between 10-50 °C.

  • The reaction is stirred for several hours until completion (monitored by TLC or GC).

  • The reaction mixture is neutralized with a weak acid, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude product, which can be purified by vacuum distillation.

Stage 2: Reductive Cyclization

  • The dimethyl 2-(2-cyanoethyl)malonate (1.0 eq) is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).

  • A hydrogenation catalyst, such as Raney Nickel or Raney Cobalt, is added to the solution.

  • The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (pressure and temperature will vary depending on the catalyst and substrate).

  • The reaction proceeds via reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization with one of the methyl ester groups to form the lactam ring.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

  • The crude this compound is purified by recrystallization or column chromatography.

Quantitative Data for Route 2 (Estimated)
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Dimethyl Malonate, AcrylonitrileSodium Methoxide, Methanol10-502-680-90
2Dimethyl 2-(2-cyanoethyl)malonateRaney Ni, H₂, Ethanol75-1303-670-80

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific experimental setups.

References

Application Notes & Protocols: Synthesis of 2-Oxopiperidine-3-carboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dieckmann condensation is a robust and widely utilized organic reaction for the synthesis of cyclic β-keto esters from diesters through an intramolecular Claisen condensation.[1][2] This base-catalyzed cyclization is particularly effective for forming stable five- and six-membered rings.[3][4][5] The resulting cyclic β-keto esters are highly versatile synthetic intermediates.

One of the key applications of this reaction is in the synthesis of heterocyclic scaffolds, such as the 2-oxopiperidine-3-carboxylate core. Piperidine derivatives are among the most important synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals and natural alkaloids.[6][7] This document provides a detailed overview of the Dieckmann condensation, its mechanism, and a generalized protocol for the synthesis of ethyl 2-oxopiperidine-3-carboxylate, a valuable building block in medicinal chemistry.

Reaction Mechanism

The Dieckmann condensation proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester driving the reaction to completion.[4] The mechanism is analogous to the intermolecular Claisen condensation.[8]

The key steps are:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[9]

  • Intramolecular Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[8][10] This cyclization step forms a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (-OR) as a leaving group.

  • Deprotonation (Driving Force): The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between two carbonyl groups. The alkoxide base generated in the previous step rapidly removes this proton, forming a stable, resonance-stabilized enolate. This irreversible acid-base reaction shifts the overall equilibrium, driving the reaction to completion.[4][11]

  • Protonation (Work-up): An acidic work-up in the final step protonates the enolate to yield the final neutral cyclic β-keto ester product.[5][12]

Dieckmann_Mechanism General Mechanism of Dieckmann Condensation cluster_start cluster_cyclization 2. Intramolecular Attack cluster_elimination 3. Alkoxide Elimination cluster_deprotonation 4. Deprotonation (Driving Force) cluster_workup 5. Acidic Work-up Start_mol Diester Enolate Enolate Intermediate Start_mol:e->Enolate:w + B: Base Base (B:) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Cyclization Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester - HOR Product_Enolate Product Enolate Beta_Keto_Ester->Product_Enolate + Base Final_Product Final Product Product_Enolate->Final_Product + H₃O⁺

Caption: General mechanism of the Dieckmann condensation.

Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate

The synthesis of the 6-membered 2-oxopiperidine ring system is achieved by applying the Dieckmann condensation to a suitable acyclic N-substituted diester. The workflow involves the base-mediated cyclization of a precursor like diethyl 3,3'-(phenylsulfonylazanediyl)dipropanoate, followed by removal of the activating group.

Synthesis_Workflow Synthesis Workflow for Ethyl 2-Oxopiperidine-3-carboxylate cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_deprotection Optional Final Step cluster_product Final Product A Acyclic Diester Precursor (e.g., N-protected amino diester) C Dieckmann Condensation (Intramolecular Cyclization) A->C B Strong Base (e.g., NaH, NaOEt) B->C D N-Protected 2-Oxopiperidine- 3-carboxylate C->D E Deprotection D->E F Ethyl 2-Oxopiperidine- 3-carboxylate E->F

Caption: Workflow for 2-oxopiperidine-3-carboxylate synthesis.

Experimental Protocols & Data

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong, non-nucleophilic bases are often preferred in aprotic solvents.[13]

Table 1: Common Bases for Dieckmann Condensation

BaseTypical SolventTemperatureNotes
Sodium Hydride (NaH)THF, TolueneRefluxA strong, non-nucleophilic base. Often used for high yields.
Sodium Ethoxide (NaOEt)EthanolRefluxA classic choice, but can lead to transesterification if the ester is not an ethyl ester.[13]
Potassium t-butoxide (KOtBu)THF, t-butanolRoom Temp to RefluxA strong, sterically hindered base that minimizes side reactions.[2][13]
LHMDS / LDATHF-78 °C to Room TempVery strong, non-nucleophilic bases suitable for sensitive substrates.[13]

Table 2: Influence of Solvents

SolventTypeEffect on Reaction
Tetrahydrofuran (THF)Polar AproticEnhances enolate stability and is commonly used with bases like NaH and KOtBu.[13]
Toluene / BenzeneNon-PolarCan reduce side reactions; often used at reflux temperatures.[13]
EthanolPolar ProticTypically used with the corresponding sodium alkoxide base (e.g., NaOEt in EtOH).[13]

Generalized Laboratory Protocol

Objective: To synthesize Ethyl 2-oxopiperidine-3-carboxylate via Dieckmann Condensation of a suitable N-protected diester precursor.

Materials:

  • N-protected amino diester (e.g., diethyl 3,3'-(phenylsulfonylazanediyl)dipropanoate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: Suspend sodium hydride (1.1 equivalents) in anhydrous toluene in the flask under an inert atmosphere.

  • Substrate Addition: Dissolve the diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH, followed by the addition of concentrated HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-protected β-keto ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Deprotection (if necessary): The protecting group on the nitrogen is removed under appropriate conditions to yield the final product, Ethyl 2-oxopiperidine-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere and away from moisture.

  • Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Applications in Drug Development

The 2-oxopiperidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry. Its rigid, cyclic nature and multiple functionalization points make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. Piperidine derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[6][7] The ability to efficiently synthesize this core structure via the Dieckmann condensation is therefore of significant interest to the pharmaceutical industry.

References

Application Notes: Catalytic Hydrogenation in the Synthesis of Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry and drug development, with the piperidine scaffold being a prevalent structural motif in numerous FDA-approved drugs. Methyl 2-oxopiperidine-3-carboxylate is a valuable heterocyclic building block used in the synthesis of various pharmaceutical agents. A critical step in its synthesis often involves the catalytic hydrogenation of a corresponding pyridine or dihydropyridine precursor. This process reduces the aromatic pyridine ring to the saturated piperidine ring, a transformation that is both efficient and scalable.

This document provides detailed protocols and comparative data for various catalytic systems employed in this hydrogenation, aiming to guide researchers in optimizing reaction conditions for high yield and selectivity. The selection of catalyst, solvent, pressure, and temperature is crucial and can significantly influence the reaction outcome.

Reaction Pathway: From Pyridine to Piperidine

The catalytic hydrogenation of a pyridine ring to a piperidine ring on a metal surface is a stepwise process. The reaction proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine is formed.

G cluster_workflow Stepwise Hydrogenation Pathway cluster_catalyst Catalytic Cycle Pyridine Pyridine Precursor Dihydro Dihydropyridine Intermediate Pyridine->Dihydro + H₂ Tetra Tetrahydropyridine Intermediate Dihydro->Tetra + H₂ Piperidine Piperidine Product (this compound) Tetra->Piperidine + H₂ Catalyst Metal Catalyst (e.g., Pt, Pd, Ni, Rh) H2_adsorb H₂ Adsorption & Dissociation Catalyst->H2_adsorb Sub_adsorb Substrate Adsorption Catalyst->Sub_adsorb H_transfer Hydrogen Transfer H2_adsorb->H_transfer Sub_adsorb->H_transfer Prod_desorb Product Desorption H_transfer->Prod_desorb Prod_desorb->Catalyst

Caption: General pathway for the catalytic hydrogenation of a pyridine ring.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is paramount for the successful hydrogenation of pyridine derivatives. Noble metal catalysts are highly effective, though Raney Nickel also offers a potent, cost-effective alternative. The following table summarizes quantitative data from various literature sources for the hydrogenation of pyridine compounds, providing a basis for comparison.

CatalystSubstrate ExampleH₂ Pressure (atm)Temperature (°C)SolventReaction Time (h)Yield / ConversionReference
Raney Nickel Ethyl Nicotinate100 - 130165MethylcyclohexaneNot specifiedHigh Yield (>95%)[1]
Raney Nickel 2-Methylpyridine150 - 300200NoneNot specifiedNot specified[2]
PtO₂ 3-Methylpyridine~69 (70 bar)Room Temp.Glacial Acetic Acid4 - 6>99% Conversion[3]
Rh/C (5%) 3-Methylpyridine~59 (60 bar)80Methanol4 - 6>99% Conversion[3]
Pd/C (10%) 3-Methylpyridine~79 (80 bar)100Methanol8 - 10~95% Conversion[3]
Ru/C (5%) 3-Methylpyridine~99 (100 bar)120Methanol10 - 12~92% Conversion[3]
Rh₂O₃ Carbonyl Pyridines~5 (5 bar)40Trifluoroethanol (TFE)1680-99% Yield[4]

Experimental Protocols

Safety Note: Hydrogenation reactions under pressure should always be conducted behind a safety shield in a well-ventilated fume hood. Catalysts like Raney Nickel can be pyrophoric and must be handled with care, typically as a slurry in water or ethanol.[5] Always consult the Safety Data Sheet (SDS) for all reagents and catalysts.

General Protocol for Catalytic Hydrogenation
  • Vessel Preparation: To a high-pressure reaction vessel (autoclave), add the pyridine substrate and the chosen solvent.

  • Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is pyrophoric.

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen gas to remove all air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. For more precise tracking, samples can be carefully withdrawn (after depressurizing and purging) and analyzed by TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Purification: The crude product in the filtrate can be purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Protocol Example 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is adapted from the hydrogenation of 3-methylpyridine and is suitable for substrates soluble in acidic media.[3]

  • Reagents:

    • Pyridine Substrate (1.0 g)

    • Glacial Acetic Acid (5 mL)

    • PtO₂ catalyst (5 mol%)

  • Procedure:

    • To a high-pressure reaction vessel, add the pyridine substrate and glacial acetic acid.

    • Carefully add the PtO₂ catalyst to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas to 70 bar (~1015 psi).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Upon completion, vent the hydrogen and purge with nitrogen.

    • Filter the mixture through Celite® to remove the catalyst.

    • Carefully quench the acidic filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation as required.

Protocol Example 2: Hydrogenation using Raney® Nickel

This protocol is based on general procedures for hydrogenating pyridine compounds with Raney® Ni.[1][2]

  • Reagents:

    • Pyridine Substrate (10 g)

    • Solvent (e.g., Methylcyclohexane or Ethanol, 100 mL)

    • Raney® Nickel (1.0 - 1.5 g, as a 50% slurry in water, washed with the reaction solvent)

  • Procedure:

    • Add the substrate and solvent to the high-pressure vessel.

    • Carefully wash the Raney® Ni slurry with the reaction solvent multiple times to remove water, and add the catalyst to the vessel.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas to 100-150 atm (~1470-2200 psi).

    • Heat the reaction to 100-165°C while stirring vigorously. The heat of reaction can sometimes be significant.

    • Maintain the reaction until hydrogen uptake ceases.

    • Cool, vent, and purge the vessel as described in the general protocol.

    • Filter the mixture through Celite® to remove the catalyst, ensuring the filter cake remains wet.

    • Remove the solvent under reduced pressure and purify the resulting product.

General Experimental Workflow

The following diagram outlines the typical workflow for a laboratory-scale catalytic hydrogenation experiment.

G prep 1. Prepare Reagents & Autoclave add_reagents 2. Add Substrate & Solvent prep->add_reagents add_catalyst 3. Add Catalyst (under N₂ if needed) add_reagents->add_catalyst seal 4. Seal Vessel & Purge with N₂ add_catalyst->seal purge_h2 5. Purge with H₂ seal->purge_h2 react 6. Pressurize & Heat (Stir) purge_h2->react monitor 7. Monitor H₂ Uptake react->monitor monitor->react Incomplete cool 8. Cool & Vent H₂ monitor->cool Complete filter 9. Filter Catalyst (through Celite®) cool->filter workup 10. Aqueous Work-up (Extraction/Quench) filter->workup purify 11. Purify Product (Chromatography/Distillation) workup->purify analyze 12. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard laboratory workflow for catalytic hydrogenation.

References

Application Notes and Protocols for Methyl 2-oxopiperidine-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate is a heterocyclic compound belonging to the piperidone class of molecules. Its structural features, namely the lactam ring and the ester functional group, make it a versatile and valuable building block in synthetic organic chemistry. In the pharmaceutical industry, this compound and its derivatives serve as crucial intermediates in the development of a wide range of therapeutic agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system, inflammation, and cardiovascular diseases.

This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate. It includes information on its synthesis, physicochemical properties, and its application in the synthesis of advanced drug molecules, exemplified by the anticoagulant drug Apixaban.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key properties for the closely related N-methylated analog, Methyl 1-methyl-2-oxopiperidine-3-carboxylate.

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
CAS Registry Number101327-98-4
IUPAC Namemethyl 1-methyl-2-oxopiperidine-3-carboxylate
SMILESCN1CCCC(C1=O)C(=O)OC
Predicted XLogP3-AA (Log P)0.7

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective method is the Dieckmann condensation, which involves the intramolecular cyclization of a diester under basic conditions to form a β-keto ester.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-piperidone-3-carboxylate esters, which can be adapted for the synthesis of the title compound.

G A Acyclic Diester Precursor B Dieckmann Condensation (Base-catalyzed cyclization) A->B Base (e.g., NaOEt) C This compound B->C Acidic Workup D Further Functionalization C->D Various Reagents E Active Pharmaceutical Ingredient (API) D->E

A generalized synthetic workflow for 2-piperidone-3-carboxylate derivatives.
Experimental Protocol: Dieckmann Condensation (Generalized)

This protocol describes a general procedure for the synthesis of a 2-piperidone-3-carboxylate derivative via a Dieckmann condensation. This can be adapted for the synthesis of this compound by selecting the appropriate acyclic diester precursor.

Materials:

  • Appropriate N-protected amino diester (e.g., Diethyl 2-(2-ethoxycarbonylethyl)amino)malonate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diester: To the stirred solution, add the acyclic diester precursor (1.0 equivalent) dissolved in toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data for Analogous Syntheses:

The yields for Dieckmann condensations and subsequent reactions can vary depending on the specific substrates and reaction conditions. For the synthesis of related piperidone intermediates, yields are often reported in the range of 60-80%.

IntermediateReaction StepYield (%)
3-Ethyl-2-oxopiperidine-3-carboxylic acid derivativeβ-ketoester formation60
Indolyl-N-acylamide from β-ketoesterAmide coupling65
α-diazo imide from acylamideDiazo transfer90

Application in the Synthesis of Apixaban

This compound is a key structural motif found in the anticoagulant drug Apixaban (Eliquis®).[1] Apixaban is a direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.[2][3] The 2-piperidone moiety is a critical component of the Apixaban molecule.

Synthetic Scheme Overview

The synthesis of Apixaban involves the coupling of a substituted pyrazole core with a phenylpiperidone side chain. The 2-piperidone ring is typically introduced via the reaction of an aniline derivative with a suitable precursor containing the piperidone structure.

G A This compound (or related derivative) B Functional Group Interconversion A->B C Substituted Phenylpiperidone B->C E Coupling Reaction C->E D Substituted Pyrazole Core D->E F Apixaban E->F

A simplified retrosynthetic analysis of Apixaban highlighting the role of the 2-piperidone intermediate.

Signaling Pathway and Mechanism of Action of Apixaban

As an intermediate, this compound itself is not expected to have significant biological activity. Its importance lies in its role as a precursor to pharmacologically active molecules. The final drug, Apixaban, exerts its therapeutic effect by inhibiting Factor Xa, a key enzyme in the blood coagulation cascade.[4][5]

The Coagulation Cascade and Factor Xa Inhibition

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot.[4] It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin.[5]

Apixaban is a direct and selective inhibitor of Factor Xa.[6][7] By binding to the active site of Factor Xa, Apixaban prevents it from converting prothrombin to thrombin, thereby inhibiting the formation of a blood clot.[3][7]

The following diagram illustrates the mechanism of action of Apixaban within the coagulation cascade.

G cluster_0 Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FactorXa inhibits

The role of Apixaban in the inhibition of the coagulation cascade.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its utility is demonstrated through its role in the synthesis of complex and medically important molecules such as Apixaban. A thorough understanding of its synthesis, properties, and the mechanism of action of the final drug products derived from it is crucial for researchers and scientists in the field of drug discovery and development. The protocols and information provided herein serve as a guide for the effective application of this important building block in pharmaceutical research.

References

Application Notes and Protocols: Methyl 2-Oxopiperidine-3-carboxylate in the Synthesis of Aspidosperma Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate and its derivatives are versatile building blocks in the stereoselective synthesis of complex nitrogen-containing natural products. The piperidine scaffold, a common motif in numerous alkaloids, provides a robust framework for the construction of intricate polycyclic systems. This document details the application of a derivative of this compound in the total synthesis of (±)-aspidophytine, a member of the Aspidosperma family of indole alkaloids. The Aspidosperma alkaloids are a large class of natural products known for their complex molecular architectures and diverse biological activities, including adrenergic blocking and anti-inflammatory effects.[1][2][3]

The key transformation highlighted in these notes is a rhodium(II)-catalyzed intramolecular cyclization-cycloaddition cascade of a specially prepared α-diazo imide derived from a piperidinone core. This powerful reaction allows for the rapid assembly of the pentacyclic core structure of the aspidosperma alkaloids.[4][5]

Synthesis of (±)-Aspidophytine

The total synthesis of (±)-aspidophytine from a piperidinone-derived precursor showcases the utility of the Rh(II)-catalyzed cascade. The overall synthetic strategy is divided into two main stages:

  • Synthesis of the α-Diazo Imide Precursor: Preparation of the key α-diazo imide intermediate from a suitable piperidinone derivative.

  • Rh(II)-Catalyzed Cascade and Final Transformations: The core cyclization reaction to form the pentacyclic skeleton, followed by subsequent functional group manipulations to yield the final natural product.

Stage 1: Synthesis of the α-Diazo Imide Precursor

While the direct use of this compound is not explicitly detailed in the pivotal literature, the synthesis commences with a closely related 3-substituted-2-oxopiperidine structure. The following protocol is a representative synthesis of a key β-ketoester intermediate and its subsequent conversion to the α-diazo imide.

Experimental Protocol: Synthesis of Methyl 2-(3-ethyl-2-oxopiperidin-3-yl)-2-oxoacetate (β-Ketoester Intermediate)

This procedure outlines the formation of a β-ketoester, a crucial precursor to the diazo compound.

  • Preparation of 3-Ethyl-2-oxopiperidine-3-carboxylic acid: This starting material can be prepared in three steps from diethyl ethylmalonate.

  • Activation and Coupling: To a solution of 3-ethyl-2-oxopiperidine-3-carboxylic acid in a suitable aprotic solvent (e.g., THF), 1,1'-carbonyldiimidazole is added. The reaction mixture is stirred to form the corresponding acyl-imidazole.

  • Reaction with Malonate Dianion: In a separate flask, mono-methyl malonate is treated with two equivalents of a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the dianion.

  • Formation of β-Ketoester: The activated acyl-imidazole solution is then added to the solution of the malonate dianion. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the desired β-ketoester.

StepReagents and ConditionsProductYield
1Diethyl ethylmalonate (multi-step)3-Ethyl-2-oxopiperidine-3-carboxylic acid-
2 & 31. 1,1'-Carbonyldiimidazole, THF2. Mono-methyl malonate, n-BuLi, THF, -78 °CMethyl 3-(3-ethyl-2-oxopiperidin-3-yl)-3-oxopropanoate~60%

Experimental Protocol: Synthesis of the α-Diazo Imide

  • N-Acylation: The β-ketoester intermediate is acylated on the piperidinone nitrogen with a suitable indole-containing acid chloride (e.g., 3-indolylacetyl chloride) in the presence of a neutral acid scavenger like 4Å molecular sieves.

  • Diazo Transfer: The resulting N-acylated β-ketoester is subjected to a diazo transfer reaction using a sulfonyl azide (e.g., mesyl azide or tosyl azide) and a non-nucleophilic base (e.g., triethylamine) in a solvent like acetonitrile. The reaction proceeds at room temperature to afford the final α-diazo imide.

StepReagents and ConditionsProductYield
1Indole-containing acid chloride, 4Å molecular sievesN-Acylated β-ketoester~65%
2Mesyl azide, Triethylamine, Acetonitrile, rtα-Diazo Imide~90%
Stage 2: Rh(II)-Catalyzed Cascade and Synthesis of (±)-Aspidophytine

The pivotal step in this synthesis is the rhodium(II)-catalyzed decomposition of the α-diazo imide, which initiates a cascade reaction to form the complex polycyclic core of aspidophytine.

Experimental Protocol: Rh(II)-Catalyzed Cyclization/Cycloaddition Cascade

  • Reaction Setup: The α-diazo imide is dissolved in a dry, non-polar solvent such as dichloromethane or benzene.

  • Catalyst Addition: A catalytic amount of a rhodium(II) carboxylate, typically rhodium(II) acetate [Rh₂(OAc)₄], is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature. The diazo compound decomposes with the evolution of nitrogen gas, leading to the formation of a rhodium carbene intermediate. This intermediate undergoes an intramolecular cyclization onto the imide carbonyl, followed by a [3+2] dipolar cycloaddition with the tethered indole ring.

  • Workup and Purification: Upon completion, the reaction is concentrated, and the resulting cycloadduct is purified by column chromatography.

StepReagents and ConditionsProductYield
1-4Rh₂(OAc)₄ (cat.), CH₂Cl₂, rtPentacyclic CycloadductGood

Experimental Protocol: Final Transformations to (±)-Aspidophytine

The pentacyclic cycloadduct from the cascade reaction is then converted to (±)-aspidophytine through a series of transformations which may include:

  • Lewis Acid-Mediated Cascade: Treatment of the cycloadduct with a Lewis acid can induce a cascade of rearrangements to furnish the complete skeleton of aspidophytine.[4]

  • Decarbomethoxylation: A mild decarbomethoxylation reaction may be required to remove an ester group that served as an activating group.[4]

  • Final Functional Group Manipulations: Additional steps such as reductions or oxidations may be necessary to arrive at the final natural product.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the aspidosperma alkaloid core.

G A 3-Ethyl-2-oxopiperidine- 3-carboxylic acid B β-Ketoester Intermediate A->B CDI, Malonate dianion C N-Acylated β-Ketoester B->C Indole-acetyl chloride D α-Diazo Imide C->D Diazo Transfer E Rh(II)-Catalyzed Cascade D->E F Pentacyclic Core of Aspidosperma Alkaloid E->F

Caption: Synthetic workflow for the Aspidosperma alkaloid core.

Biological Signaling Pathway

Aspidosperma alkaloids have been shown to possess neuroprotective and anti-inflammatory properties. One recently identified target is the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), which plays a crucial role in regulating neuroinflammation in microglia. The alkaloid hecubine, an aspidosperma-type alkaloid, has been shown to be a TREM2 activator. The simplified signaling pathway below illustrates the anti-inflammatory effect mediated by TREM2 activation.

G cluster_0 Microglial Cell Aspidosperma Aspidosperma Alkaloid (e.g., Hecubine) TREM2 TREM2 Receptor Aspidosperma->TREM2 activates DAP12 DAP12 TREM2->DAP12 signals through PI3K PI3K DAP12->PI3K activates Akt Akt PI3K->Akt activates TLR4 TLR4 Signaling Akt->TLR4 inhibits AntiInflammatory Anti-inflammatory Response Akt->AntiInflammatory promotes NFkB NF-κB TLR4->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory promotes transcription of

Caption: Simplified TREM2 signaling pathway in microglia.

Conclusion

The use of this compound derivatives in the synthesis of aspidosperma alkaloids, exemplified by the total synthesis of (±)-aspidophytine, highlights the power of modern synthetic methodologies. The Rh(II)-catalyzed cyclization/cycloaddition cascade provides an efficient and elegant route to the complex core of these biologically active molecules. Further investigation into the biological mechanisms of aspidosperma alkaloids, such as their interaction with the TREM2 receptor, opens new avenues for the development of novel therapeutics for neuroinflammatory and other diseases. These application notes provide a framework for researchers to explore the synthesis and potential applications of this important class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Methyl 2-oxopiperidine-3-carboxylate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is a two-step process. It begins with a Michael addition of a primary amine (like benzylamine) to two equivalents of methyl acrylate to form a diester, such as N,N-bis(β-propionic acid methyl ester)benzylamine. This is followed by an intramolecular Dieckmann condensation to form the piperidone ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can lead to the corresponding piperidone. For the synthesis of this compound, a precursor with a readily removable N-protecting group is often used, or the reaction is performed on a precursor that is later cyclized.

Q2: My Dieckmann condensation yield is low. What are the potential causes?

A2: Low yields in the Dieckmann condensation can be attributed to several factors:

  • Suboptimal Base: The choice and amount of base are critical. The base must be strong enough to deprotonate the α-carbon of the ester.

  • Reaction Temperature and Time: These parameters need to be optimized. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can promote side reactions.

  • Presence of Water: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester.

  • Side Reactions: Competing reactions such as intermolecular condensation or retro-Dieckmann condensation can reduce the yield.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, consider the following:

  • Use of a hindered base: Sterically hindered bases can favor the desired intramolecular reaction over intermolecular condensation.

  • Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.

  • Controlled reaction temperature: Maintaining the optimal temperature can prevent decomposition and side reactions.

  • Proper workup: Acidic workup should be performed carefully to neutralize the reaction mixture and protonate the enolate to yield the desired β-keto ester.

Q4: What are the best practices for purifying this compound?

A4: Purification can be achieved through several methods:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying β-keto esters. A suitable eluent system, often a mixture of ethyl acetate and hexane, should be determined by thin-layer chromatography (TLC).[1]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction, which can separate the product from non-basic impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Ineffective baseSwitch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and properly handled.
Presence of moistureDry all glassware, solvents, and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperatureOptimize the reaction temperature. Some Dieckmann condensations require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.
Formation of a significant amount of polymer or intermolecular condensation product Reaction concentration too highPerform the reaction under high-dilution conditions to favor the intramolecular cyclization.
Unsuitable baseUse a sterically hindered base to disfavor intermolecular reactions.
Product decomposes during workup Unstable β-keto esterPerform the aqueous acidic workup at a low temperature (e.g., 0 °C) to protonate the enolate and minimize decomposition.[2]
Difficulty in purifying the product Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a gradient elution. For basic piperidine compounds, adding a small amount of triethylamine or ammonia to the eluent can improve separation.[3]
Product is an oilIf the product is an oil and difficult to purify by crystallization, consider converting it to a crystalline salt (e.g., hydrochloride) for purification, and then liberating the free base.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation of N-phenethyl-diester [4]

Base Yield (%)
Sodium (Na)72
Sodium Hydride (NaH)64
Sodium Methoxide (NaOMe)61
Sodium tert-butoxide61

Table 2: Effect of Reaction Time on Dieckmann Condensation Yield (using Sodium as base) [5]

Reaction Time (h) Yield (%)
619
1244
2457
7220

Experimental Protocols

Protocol 1: Synthesis of a Piperidone Precursor via Dieckmann Condensation

This protocol is adapted from the synthesis of a related N-substituted piperidone and can be modified for the synthesis of this compound.[6]

  • Preparation of the Diester (Michael Addition):

    • To a solution of benzylamine (1 equivalent) in methanol, add methyl acrylate (2.2 equivalents).

    • Stir the mixture at room temperature for 12-16 hours.

    • Remove the methanol under reduced pressure to obtain the crude N,N-bis(β-propionic acid methyl ester)benzylamine.

  • Dieckmann Condensation:

    • To a reactor containing toluene and sodium metal (1.5 equivalents), add a small amount of methanol to initiate the formation of sodium methoxide.

    • Heat the mixture to reflux.

    • Slowly add the crude diester from the previous step to the refluxing mixture.

    • Continue to reflux for 3-5 hours. The reaction mixture will become viscous.

    • Cool the reaction mixture and quench with a 20% hydrochloric acid solution.

    • Separate the aqueous layer and wash the organic layer with additional HCl solution.

    • The resulting product in the aqueous layer is the cyclized β-keto ester.

Protocol 2: Purification by Column Chromatography

A general procedure for the purification of β-keto esters.[1]

  • Preparation:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Chromatography:

    • The dissolved crude product is loaded onto a silica gel column (100-200 mesh).

    • The column is eluted with a solvent system, typically a mixture of ethyl acetate and hexane (e.g., 1:9 or 1:4 v/v), as determined by TLC analysis.

  • Collection and Analysis:

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

    • The identity and purity of the product are confirmed by FTIR, 1H NMR, 13C NMR, and HRMS.

Visualizations

G cluster_0 Synthesis Workflow MA Michael Addition (Primary Amine + 2x Methyl Acrylate) diester N-Substituted Dimethyl Ester MA->diester DC Dieckmann Condensation (Base, Toluene, Reflux) diester->DC ketoester Methyl 1-Substituted- 2-oxopiperidine-3-carboxylate DC->ketoester HD Hydrolysis & Decarboxylation (Optional) ketoester->HD piperidone N-Substituted- 4-piperidone HD->piperidone G cluster_1 Dieckmann Condensation Troubleshooting start Low Yield cause1 Suboptimal Base? start->cause1 cause2 Moisture Present? start->cause2 cause3 Incorrect Temp/Time? start->cause3 cause4 High Concentration? start->cause4 solution1 Use stronger base (e.g., NaH, KOtBu) cause1->solution1 solution2 Use anhydrous reagents/solvents cause2->solution2 solution3 Optimize temp/time (Monitor by TLC) cause3->solution3 solution4 Use high dilution conditions cause4->solution4

References

"Methyl 2-oxopiperidine-3-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Methyl 2-oxopiperidine-3-carboxylate. The following sections address common side reactions, byproduct formation, and other experimental challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.

Question: Why is the yield of my Dieckmann condensation reaction for the piperidone ring formation consistently low?

Answer: Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, are a frequent issue.[1][2][3] Several factors could be responsible:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the starting diester or the base, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is required. The base is consumed to drive the final equilibrium step by deprotonating the β-keto ester product.[2][3]

  • Intermolecular Condensation: At high concentrations, the starting diester can react with another molecule (intermolecularly) instead of cyclizing (intramolecularly). This forms a linear β-keto ester byproduct. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.

  • Reaction Temperature and Time: The reaction may not have reached completion. Depending on the substrate and base, the reaction may require heating or extended stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: I am observing a significant amount of a high-molecular-weight byproduct in my crude reaction mixture. What is it and how can I avoid it?

Answer: The high-molecular-weight byproduct is likely the result of an intermolecular Claisen condensation between two molecules of your starting material, as opposed to the desired intramolecular Dieckmann cyclization.[3] To minimize this side reaction, you should employ high-dilution techniques. This involves slowly adding the starting diester to a solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

Question: My purified product seems to be degrading, and I notice gas evolution during acidic workup. What is happening?

Answer: The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures. The gas you are observing is likely CO2. To prevent this, use mild workup conditions. Neutralize the reaction mixture carefully at low temperatures (e.g., 0 °C) and avoid strong acids or prolonged heating. Purification via column chromatography should be performed with neutral or buffered eluents if possible.

Question: I am attempting an N-alkylation of the piperidone nitrogen, but the reaction is messy with multiple products. How can I improve selectivity?

Answer: N-alkylation of piperidones can lead to side reactions, most commonly over-alkylation to form a quaternary ammonium salt.[4]

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the piperidone relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent (e.g., methyl iodide) slowly to the reaction mixture, ideally using a syringe pump.[5] This keeps the concentration of the alkylating agent low and minimizes the chance of a second alkylation event occurring on the desired product.[5]

  • Choice of Base: Use a hindered or mild base like potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride, which can promote other side reactions.[4][5]

  • Alternative Method: Consider reductive amination as a milder and more selective method. This involves reacting the parent piperidone with an aldehyde (e.g., formaldehyde) to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

Frequently Asked Questions (FAQs)

What is the most common synthetic route to this compound? The most established method is the Dieckmann condensation of a suitable acyclic diester, such as a dialkyl N-substituted-3,3'-iminodipropionate.[2][3] This intramolecular cyclization directly forms the 2-oxopiperidine-3-carboxylate core structure.

What are the critical parameters to control during the synthesis? The most critical parameters are:

  • Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry.

  • Base Selection: A strong, non-nucleophilic base like NaH or NaOEt is crucial.[2]

  • Concentration: The reaction should be run in dilute conditions to favor intramolecular cyclization over intermolecular side reactions.

  • Temperature: The temperature must be controlled to prevent side reactions and decomposition. The initial deprotonation is often done at 0 °C, followed by stirring at room temperature or gentle reflux.

How can I purify the final product effectively? Purification is typically achieved through one of the following methods:

  • Flash Column Chromatography: Silica gel chromatography is commonly used to separate the product from starting materials and byproducts.[6]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide high purity. The ethyl ester analog is described as a white to off-white crystalline powder.[7]

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.

Data Summary

The table below summarizes common conditions and potential issues in the synthesis of 2-oxopiperidine carboxylates.

ParameterCondition 1Condition 2Potential Side Reaction/ByproductTroubleshooting
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Hydrolysis of ester (if ethanol is not dry)Use freshly prepared base; ensure anhydrous solvent
Solvent Ethanol (for NaOEt)Toluene, THF (for NaH)Incomplete reaction due to poor solubilityChoose a solvent that dissolves the starting material
Concentration 0.1 M> 1.0 MIntermolecular condensation productUse high-dilution conditions (slow addition)
Workup Strong Acid (e.g., 3M HCl)Saturated NH4Cl (aq.)Decarboxylation of β-keto ester productUse mild acidic or neutral quench at low temperature
N-Alkylation Alkyl Halide + K2CO3Reductive AminationQuaternary ammonium salt formation[4]Slow addition of alkyl halide; use reductive amination

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate via Dieckmann Condensation (Adapted from general procedures)

This protocol is for the ethyl ester, which is more commonly cited, and can be adapted for the methyl ester by using the corresponding methyl diester and sodium methoxide.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.1 equivalents) to a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous ethanol as the solvent.

  • Reaction: Dissolve diethyl 3,3'-iminodipropionate (1.0 equivalent) in anhydrous ethanol. Add this solution dropwise to the stirred solution of sodium ethoxide over 2-3 hours at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate

  • Preparation: Dissolve Ethyl 2-oxopiperidine-3-carboxylate (1.0 equivalent) and potassium carbonate (K2CO3, 1.5 equivalents) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) in a round-bottom flask.[5]

  • Reaction: Cool the mixture to 0 °C. Slowly add methyl iodide (CH3I, 1.1 equivalents) dropwise over 1 hour.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography.

Visualizations

Synthesis_Pathway Start Dialkyl Iminodipropionate Base 1. Strong Base (e.g., NaH) 2. Anhydrous Solvent (e.g., Toluene) Cyclization Intramolecular Dieckmann Condensation Start->Cyclization Base->Cyclization High Dilution Intermediate Cyclic β-Keto Ester Anion Cyclization->Intermediate Workup Aqueous Workup (e.g., sat. NH4Cl) Product This compound Intermediate->Product Workup->Product

Caption: Main synthesis pathway via Dieckmann condensation.

Side_Reaction cluster_0 High Concentration Conditions Start1 Diester Molecule 1 Base Strong Base (e.g., NaOEt) Condensation Intermolecular Claisen Condensation Start1->Condensation Start2 Diester Molecule 2 Start2->Condensation Base->Condensation Byproduct Linear Dimer Byproduct Condensation->Byproduct

Caption: Formation of a common byproduct via intermolecular condensation.

Troubleshooting_Workflow Start Low or No Product Yield? CheckSM Starting Material (SM) Present? Start->CheckSM CheckByproducts Major Byproducts Observed? CheckSM->CheckByproducts No Sol_Incomplete Increase Reaction Time/Temp Check Base Stoichiometry CheckSM->Sol_Incomplete Yes Sol_Dilution Use High Dilution Conditions Slowly Add SM to Base CheckByproducts->Sol_Dilution Yes Sol_Decomp Product Decomposition? Use Milder Workup (Low Temp) CheckByproducts->Sol_Decomp No Sol_MildWorkup Yes: Use Mild Quench (e.g., sat. NH4Cl at 0°C) Sol_Decomp->Sol_MildWorkup Yes Sol_Purification Purification Issue Sol_Decomp->Sol_Purification No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 2-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-oxopiperidine-3-carboxylate, with a particular focus on addressing issues of low yield.

Troubleshooting Guide

Q1: My Dieckmann condensation to form the 2-oxopiperidine-3-carboxylate ring is resulting in a low yield. What are the critical parameters to investigate?

Low yields in the Dieckmann condensation for this synthesis are often linked to the base, solvent, and reaction temperature. Here are key areas to troubleshoot:

  • Base Selection and Stoichiometry: This intramolecular condensation requires at least one full equivalent of base. The product, a β-keto ester, is acidic and will be deprotonated by the base. Using less than a stoichiometric amount of base can lead to incomplete reaction. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) are commonly used. Ensure your NaH is fresh and its potency is accounted for, especially if it's a dispersion in mineral oil.

  • Reaction Solvent: Anhydrous conditions are crucial. The choice of solvent can influence the stability of the intermediate enolate. Polar aprotic solvents such as tetrahydrofuran (THF) or toluene are generally effective.

  • Temperature Control: The reaction is typically performed at reflux. However, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Precipitation Issues: During the reaction, a large amount of precipitate can form, hindering effective stirring. This is a common observation and doesn't necessarily indicate a failed reaction. Mechanical stirring may be required to maintain a homogenous mixture.

Q2: I am observing multiple side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of side products is a common cause of low yields. Potential side reactions include:

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular condensation between two diester molecules can compete with the desired intramolecular Dieckmann cyclization. Running the reaction under more dilute conditions can favor the formation of the cyclic product.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions. Ensure all reagents and solvents are thoroughly dried and the reaction is protected from atmospheric moisture.

  • Decarboxylation: While often a subsequent desired step, premature decarboxylation can occur under harsh conditions, leading to byproducts. Careful control of temperature and pH during workup is important.

Q3: My purification process is leading to significant product loss. What are the best practices for isolating 2-oxopiperidine-3-carboxylate?

Product loss during workup and purification can drastically reduce the overall yield. Consider the following:

  • Acidic Workup: After the reaction, a careful acidic quench is necessary to protonate the enolate product. Add the acid slowly, preferably at a low temperature, to control the reaction.

  • Extraction and Crystallization: The product is often a white to off-white crystalline powder.[1] After extraction with an appropriate organic solvent, recrystallization is a common purification method. A mixture of petroleum ether and ethanol has been shown to be effective for recrystallization.[2]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield synthetic route for ethyl 2-oxopiperidine-3-carboxylate?

A highly efficient, two-step method has been reported, which is suitable for industrial production.[2] This process involves:

  • A Michael addition of diethyl malonate to acrylonitrile, catalyzed by a base, to form diethyl 2-cyanoethylmalonate.

  • Reductive cyclization of the resulting intermediate using a Raney cobalt or Raney nickel catalyst in a hydrogen environment.

This method has been reported to achieve a total yield of up to 77.5%.[2]

Q2: Are there alternative synthetic routes available?

Yes, several other routes have been explored, although some have been noted for having lower overall yields in multi-step sequences.[3] An alternative involves a three-step synthesis starting from diethyl ethylmalonate to first prepare 3-ethyl-2-oxopiperidine-3-carboxylic acid.[3] Another approach uses commercially available 3-carboethoxy-2-piperidone, which is then further functionalized.[3]

Q3: What are the typical physical properties of ethyl 2-oxopiperidine-3-carboxylate?

It is typically a white to off-white crystalline powder with a melting point of 80-82°C.[1]

Quantitative Data Summary

The following table summarizes the yield data for a high-yield, two-step synthesis of ethyl 2-oxopiperidine-3-carboxylate.[2]

Reaction StepCatalyst/ReagentsYield
1. Michael AdditionDiethyl malonate, acrylonitrile, base catalystHigh
2. Reductive CyclizationRaney Cobalt, H₂, isopropanol95.9%
Total Yield -77.5%

Experimental Protocols

Protocol 1: High-Yield Two-Step Synthesis of Ethyl 2-oxopiperidine-3-carboxylate [2]

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

  • Uniformly mix diethyl malonate with an alkaline catalyst (0.3-3% by weight of the diethyl malonate).

  • At a temperature of 10-50°C, slowly add acrylonitrile dropwise to the mixture.

  • Allow the reaction to proceed to completion to yield diethyl 2-cyanoethylmalonate.

Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

  • In a suitable reactor, combine the diethyl 2-cyanoethylmalonate from Step 1, an organic solvent (e.g., isopropanol), and a Raney cobalt catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to 75-130°C and maintain until hydrogen absorption ceases.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the crude product from a mixture of petroleum ether and ethanol to obtain the final product as a white solid.

Diagrams

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization A Diethyl Malonate + Acrylonitrile C Reaction @ 10-50°C A->C B Base Catalyst B->C D Diethyl 2-cyanoethylmalonate C->D E Intermediate (D) + Raney Co + Solvent D->E Proceed to next step F H₂ Pressure 75-130°C E->F G Crude Product F->G H Recrystallization G->H I Pure Ethyl 2-oxopiperidine- 3-carboxylate H->I

Caption: High-yield two-step synthesis workflow.

troubleshooting_yield start Low Yield Observed q1 Check Base Stoichiometry (>=1 equivalent?) start->q1 q2 Reaction Conditions (Anhydrous? Dilute?) q1->q2 Yes sol1 Increase base to >=1 equivalent. Use fresh, potent base. q1->sol1 No q3 Purification Method (Efficient?) q2->q3 Yes sol2 Use dry solvents/reagents. Run at higher dilution. q2->sol2 No sol3 Optimize recrystallization solvent system. Consider chromatography. q3->sol3 No end Yield Improved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for "Methyl 2-oxopiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-oxopiperidine-3-carboxylate. The core of this synthesis is the intramolecular Dieckmann condensation. This guide will help you navigate the common challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing the 2-oxopiperidine ring system is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. This reaction is particularly effective for forming five- and six-membered rings.[1][2] The general approach involves the base-catalyzed cyclization of a suitable acyclic diester precursor.

Q2: Which starting materials are required for the synthesis?

The synthesis typically starts from precursors that can form a substituted pimelate diester. A common strategy involves the Michael addition of an amine to two equivalents of an acrylate, followed by further modifications to generate the necessary diester for the Dieckmann condensation.

Q3: What are the critical parameters to control during the Dieckmann condensation?

The success of the Dieckmann condensation is highly dependent on the choice of base, solvent, reaction temperature, and concentration. The base must be strong enough to deprotonate the α-carbon of the ester, and the solvent plays a crucial role in stabilizing the resulting enolate. Reaction temperature influences the rate of reaction and the formation of side products. High dilution conditions are often employed to favor the desired intramolecular cyclization over intermolecular polymerization.

Q4: How can I purify the final product, this compound?

Purification of β-keto esters like this compound can be achieved through several methods. The most common technique is silica gel column chromatography. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system is identified.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ester. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor quality starting materials: Impurities in the starting diester can interfere with the reaction. 4. Presence of water: The base is quenched by water in the solvent or on the glassware.1. Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[3] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Ensure the purity of the starting materials through appropriate purification techniques. 4. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Byproducts 1. High concentration of starting material: Intermolecular condensation is competing with the desired intramolecular cyclization.1. Employ high-dilution conditions by adding the diester slowly to the base solution using a syringe pump. 2. Vigorously stir the reaction mixture to ensure rapid dispersion of the substrate.
Side Reactions (e.g., Hydrolysis of the Ester) 1. Presence of nucleophilic impurities: Water or other nucleophiles in the reaction mixture can lead to ester hydrolysis. 2. Inappropriate choice of base: Using a nucleophilic base like sodium hydroxide can lead to saponification.1. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride.
Difficulty in Product Isolation and Purification 1. Product is an oil or does not crystallize: The product may be impure or exist as an oil at room temperature. 2. Co-elution with impurities during chromatography: Impurities may have similar polarity to the product.1. Attempt purification by silica gel column chromatography. If the product is an oil, it can be isolated as such. For crystallization, try different solvent systems or trituration with a non-polar solvent. 2. Optimize the solvent system for column chromatography by testing different solvent mixtures with varying polarities. Gradient elution may be necessary.

Data Presentation

The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. The following table summarizes typical yields obtained under different reaction conditions for the synthesis of related 2-oxopiperidine carboxylates.

Base Solvent Temperature (°C) Yield (%) Reference
Sodium EthoxideEthanolRefluxModerateGeneral knowledge
Sodium HydrideTolueneRefluxGood to HighGeneral knowledge
Potassium tert-ButoxideTHFRoom Temp to RefluxGood to HighGeneral knowledge
Sodium MethoxideEthyl AcetateReflux~86% (for a related compound)[4]

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Dieckmann Condensation

This protocol is a representative procedure based on the synthesis of similar 2-oxopiperidine carboxylates. Optimization may be required for your specific substrate and setup.

Materials:

  • Appropriate acyclic diester precursor (e.g., Diethyl 3-(methoxycarbonylmethylamino)propane-1,3-dicarboxylate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene or THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the solvent. If using KOtBu, it can be added directly or as a solution in THF.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the base at 0 °C or room temperature over a period of 1-2 hours to maintain high dilution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux (e.g., 50-80 °C) for several hours (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of anhydrous methanol to destroy any excess hydride, followed by the addition of 1 M HCl to neutralize the mixture.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: Acyclic Diester Precursor base_prep Base Suspension (e.g., NaH in Toluene) start->base_prep 1. Prepare Base addition Slow Addition of Diester (High Dilution) base_prep->addition 2. Add Substrate cyclization Dieckmann Condensation (Heating/Stirring) addition->cyclization 3. React quench Quenching (Acidic Workup) cyclization->quench 4. Quench extraction Liquid-Liquid Extraction quench->extraction 5. Extract purification Column Chromatography extraction->purification 6. Purify product Product: Methyl 2-oxopiperidine-3-carboxylate purification->product 7. Isolate

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Dieckmann Condensation

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_base Evaluate Base (Strength? Equivalents?) check_reagents->check_base Reagents OK reagents_issue Solution: - Use anhydrous solvents - Purify starting materials check_reagents->reagents_issue Issue Found check_conditions Review Reaction Conditions (Temperature? Time? Concentration?) check_base->check_conditions Base is appropriate base_issue Solution: - Use stronger/non-nucleophilic base - Increase equivalents check_base->base_issue Issue Found check_workup Analyze Workup & Purification (Losses during extraction/chromatography?) check_conditions->check_workup Conditions seem optimal conditions_issue Solution: - Increase temperature/time - Use high dilution check_conditions->conditions_issue Issue Found workup_issue Solution: - Optimize extraction pH - Adjust chromatography solvent system check_workup->workup_issue Issue Found

Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation.

References

Technical Support Center: Scalable Synthesis of Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Methyl 2-oxopiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scalable production of this compound?

A1: The scalable synthesis of this compound typically follows one of two primary routes:

  • Dieckmann Condensation: This is a widely used method for forming the 6-membered piperidone ring. It involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which is a key intermediate.

  • Catalytic Hydrogenation of a Pyridine Precursor: This route involves the reduction of a substituted pyridine ring to the corresponding piperidine. While effective, it can present challenges related to catalyst selection and control of the reduction process.

Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?

A2: Successful Dieckmann condensation on a large scale requires careful control of several parameters:

  • Base Selection: The choice of base (e.g., sodium ethoxide, potassium tert-butoxide) is critical and can influence reaction kinetics and yield.

  • Solvent: Anhydrous, aprotic solvents are essential to prevent side reactions.

  • Temperature: The reaction is often run at elevated temperatures, but precise control is necessary to avoid decomposition of the product.

  • Reaction Time: Monitoring the reaction for completion is crucial to prevent the formation of byproducts.

Q3: What are the major challenges in the purification of this compound at scale?

A3: Large-scale purification of piperidine derivatives can be challenging due to their polarity and potential for forming azeotropes with solvents. Common issues include:

  • Residual Solvents: Efficient removal of reaction and extraction solvents.

  • Byproduct Removal: Separation from structurally similar impurities.

  • Product Isolation: Achieving high purity and yield during crystallization or distillation.

Troubleshooting Guides

Issue 1: Low Yield in Dieckmann Condensation
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materialInsufficiently strong base or inactive base.Use a freshly prepared, strong base (e.g., NaH, KOtBu). Ensure all reagents and solvents are anhydrous.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of significant byproductsPresence of water or protic impurities.Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Incorrect stoichiometry of the base.Optimize the molar ratio of the base to the diester starting material.
Product degradationProlonged reaction time or excessive temperature.Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Issue 2: Incomplete Hydrogenation of Pyridine Precursor
Symptom Potential Cause Troubleshooting Steps
Low conversion of pyridine starting materialCatalyst poisoning.Ensure the purity of the starting material and solvents. Consider using a catalyst resistant to poisoning by nitrogen-containing compounds.
Insufficient hydrogen pressure.Increase the hydrogen pressure incrementally. Ensure efficient stirring for good gas-liquid mixing.
Inactive catalyst.Use a fresh batch of catalyst. Test the catalyst on a known reaction to confirm its activity.
Formation of partially hydrogenated intermediatesIncomplete reaction.Increase the reaction time or catalyst loading.
Catalyst deactivation during the reaction.Consider adding a second portion of the catalyst or using a more robust catalyst.
Issue 3: Difficulties in Product Purification
Symptom Potential Cause Troubleshooting Steps
Product co-elutes with impurities during chromatographySimilar polarity of product and impurities.Optimize the mobile phase composition. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Poor recovery after crystallizationProduct is highly soluble in the chosen solvent.Experiment with different solvent systems or anti-solvents to induce precipitation.
Oiling out of the product.Ensure slow cooling and gentle agitation during crystallization.
Residual solvent in the final productInefficient drying.Dry the product under high vacuum at a slightly elevated temperature.
Formation of a stable solvate.Analyze the product by NMR or TGA to identify the solvent and develop a strategy to break the solvate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Sodium EthoxideToluene80-904-665-75
Potassium tert-ButoxideTHF60-702-470-85
Sodium HydrideDMF70-803-560-70

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Dieckmann Condensation
  • Reaction Setup: A 20 L glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with 10 L of anhydrous toluene.

  • Reagent Addition: 1.5 kg of diethyl 2-methyl-2-(3-methoxycarbonylpropyl)malonate is added to the reactor.

  • Base Addition: Under a nitrogen atmosphere, 1.2 equivalents of potassium tert-butoxide are added portion-wise over 30 minutes, maintaining the internal temperature below 40°C.

  • Reaction: The reaction mixture is heated to 80°C and stirred for 4 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of 2 L of 1 M HCl. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Mandatory Visualizations

Synthesis_Pathway Diester Diethyl 2-methyl-2-(3-methoxycarbonylpropyl)malonate Intermediate β-Keto Ester Intermediate Diester->Intermediate Dieckmann Condensation Base Base (e.g., KOtBu) Base->Intermediate Product This compound Intermediate->Product Hydrolysis & Esterification Decarboxylation Decarboxylation Intermediate->Decarboxylation Side Reaction Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_Byproducts Significant Byproduct Formation? Check_Conversion->High_Byproducts No Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Check_Purity Analyze Purity of Reagents/Solvents High_Byproducts->Check_Purity Check_Time Optimize Reaction Time High_Byproducts->Check_Time Check_Base Check Base Activity & Stoichiometry Low_Conversion->Check_Base Check_Temp Optimize Temperature Low_Conversion->Check_Temp Solution_Base Use Fresh/Stronger Base Adjust Stoichiometry Check_Base->Solution_Base Solution_Temp Increase Temperature Gradually Check_Temp->Solution_Temp Solution_Purity Use Anhydrous Reagents/Solvents Check_Purity->Solution_Purity Solution_Time Monitor Reaction and Quench Promptly Check_Time->Solution_Time Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength Yield Yield Base->Yield Increases Rate Reaction Rate Base->Rate Increases Temperature Temperature Temperature->Yield Can Decrease (Degradation) Temperature->Rate Increases Solvent Solvent Purity Solvent->Yield Increases Purity Purity Solvent->Purity Increases

Removal of impurities from "Methyl 2-oxopiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-oxopiperidine-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude "this compound"?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the piperidine ring.

  • 2-Oxopiperidine-3-carboxylic acid: This can form due to the hydrolysis of the methyl ester group.[1][2]

  • Decarboxylation Product: The corresponding carboxylic acid can undergo decarboxylation to yield 2-piperidone.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Stereoisomers: If the synthesis is not stereospecific, other diastereomers might be present.[4]

Q2: What are the recommended methods for purifying "this compound"?

A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization.[4][5]

  • Flash Column Chromatography: This is effective for separating the target compound from a wide range of impurities with different polarities. Common solvent systems include mixtures of hexane and ethyl acetate or hexane and diethyl ether.[5]

  • Recrystallization: This method is suitable for removing smaller amounts of impurities, especially if the crude product is a solid. The choice of solvent is critical for successful recrystallization.

Q3: How can I monitor the purity of "this compound" during purification?

A3: Purity can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to track the progress of column chromatography and to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra of the purified product with a reference spectrum.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the main component and any impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of "this compound".

Issue 1: The product is an oil and does not solidify.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Presence of solvent residues. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
High impurity content. The impurities may be acting as a eutectic mixture, lowering the melting point. Attempt purification by flash column chromatography to remove the impurities.
Product is inherently an oil at room temperature. Confirm the expected physical state of your specific derivative. If it is an oil, further purification should be done using chromatography.
Issue 2: Low yield after flash column chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Product is too polar or not polar enough for the chosen solvent system. Optimize the solvent system using TLC. The ideal Rf value for the product is typically between 0.3 and 0.5.
Product is adsorbing irreversibly to the silica gel. Deactivate the silica gel with a small amount of triethylamine in the eluent, especially if the compound is basic.
Co-elution of product with impurities. Use a shallower solvent gradient during chromatography to improve separation.
Product is volatile. Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating.
Issue 3: Recrystallization is not effective or does not occur.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, ethanol/water).[6]
Solution is not saturated. Reduce the volume of the solvent. If using a mixed solvent system, add more of the anti-solvent (the one in which the product is less soluble).
Cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
No nucleation sites for crystal growth. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.

  • Elution:

    • Start with a low polarity eluent (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate) to elute the compound.[5]

    • The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with anti-solvents like hexanes or water) to find a suitable system.[6]

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Methyl 2-oxopiperidine-3-carboxylate Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Is Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification_Decision Choose Purification Method Decision->Purification_Decision No Chromatography Flash Column Chromatography Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis Purification_Decision->Chromatography Purification_Decision->Recrystallization

Caption: General workflow for the purification of "this compound".

Troubleshooting_Oily_Product Start Product is an Oil Check_Solvent Check for Residual Solvent Start->Check_Solvent High_Vacuum Dry under High Vacuum Check_Solvent->High_Vacuum Check_Purity Analyze Purity (e.g., NMR) High_Vacuum->Check_Purity High_Impurity High Impurity Content? Check_Purity->High_Impurity Chromatography Purify by Flash Chromatography High_Impurity->Chromatography Yes Pure_Oil Product is an Oil High_Impurity->Pure_Oil No

Caption: Troubleshooting guide for an oily product consistency.

References

"Methyl 2-oxopiperidine-3-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl 2-oxopiperidine-3-carboxylate. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains a lactam (cyclic amide) and a methyl ester, the compound is susceptible to two main degradation pathways:

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield 2-oxopiperidine-3-carboxylic acid and methanol. Base-catalyzed hydrolysis (saponification) is a common synthetic transformation for this type of molecule.[1][2]

  • Lactam Hydrolysis: The lactam ring can undergo hydrolysis, typically under more stringent acidic or basic conditions than ester hydrolysis, leading to a ring-opened product, an amino di-acid derivative.

  • Decarboxylation: The product of ester hydrolysis, 2-oxopiperidine-3-carboxylic acid, may be unstable. Some related structures are known to undergo decarboxylation upon formation, especially at elevated temperatures, to yield piperidin-2-one.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored under recommended conditions. While specific data is limited, general best practices for similar compounds apply. It is described as stable under recommended storage conditions, which typically means a cool, dry, and dark environment.[4] Store in a tightly sealed container, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.

Q3: What are the visible signs of compound degradation?

A3: Degradation may be indicated by several observable changes:

  • Physical Appearance: A change from a white or off-white powder to a discolored (e.g., yellow or brown) or clumpy solid.[4]

  • Solubility Issues: Difficulty in dissolving the compound in solvents where it was previously soluble.

  • Analytical Changes: The appearance of new peaks in HPLC or GC analysis, or a decrease in the peak area of the parent compound. A change in pH if dissolved in an unbuffered aqueous solution.

Q4: Is this compound sensitive to light or high temperatures?

Troubleshooting Guides

Problem: My HPLC/LC-MS analysis shows the appearance of new impurity peaks over time.

  • Possible Cause: The compound is degrading in the storage container or in the analytical sample solution. The primary degradation products are likely 2-oxopiperidine-3-carboxylic acid (from hydrolysis) and potentially piperidin-2-one (from subsequent decarboxylation).

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the impurity peaks. An impurity with a mass 14 units lower than the parent compound corresponds to the carboxylic acid, while an impurity with a mass 58 units lower corresponds to the decarboxylated product.

    • Assess Solution Stability: Prepare a fresh solution and analyze it immediately. Re-analyze the same solution after several hours at room temperature. If the impurity peaks grow, the compound is degrading in your chosen solvent. Consider using a buffered solution (pH 4-6) or a non-aqueous solvent if your experiment allows.

    • Check Storage Conditions: Ensure your solid sample is stored in a tightly sealed container in a desiccator, protected from light, and at a low temperature.

Problem: I am getting inconsistent results or low yields in my reaction.

  • Possible Cause: The starting material, this compound, may have degraded prior to use, leading to a lower effective concentration of the active reagent.

  • Troubleshooting Steps:

    • Purity Check: Before starting your experiment, verify the purity of your starting material using a suitable analytical method like HPLC or NMR.

    • Use Fresh Stock: If degradation is suspected, use a freshly opened bottle of the compound or a new lot.

    • Control Reaction pH: If your reaction is run in an aqueous or protic solvent, be mindful of the pH. Highly acidic or basic conditions will promote the degradation of your starting material. Buffer the reaction mixture if necessary.

Quantitative Degradation Data (Illustrative)

The following tables present illustrative data to demonstrate potential degradation kinetics. This is not experimental data for this specific molecule but is based on the expected behavior of similar chemical structures.

Table 1: Illustrative Rate of Hydrolysis in Aqueous Solution at 25°C

pHHalf-life (t½)Primary Degradation Product
2.0~120 days2-oxopiperidine-3-carboxylic acid
5.0> 1 year(Relatively Stable)
7.0~90 days2-oxopiperidine-3-carboxylic acid
9.0~15 days2-oxopiperidine-3-carboxylate salt
12.0~2 hours2-oxopiperidine-3-carboxylate salt

Table 2: Illustrative Thermal Degradation of Solid Compound

TemperatureTime% Degradation (Illustrative)
40°C1 month< 0.5%
60°C1 month2-4%
80°C1 week5-8%

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC-grade Water

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile).

    • Prepare three sets of solutions by diluting the stock solution into:

      • 0.1 M HCl (acidic condition)

      • HPLC-grade water (neutral condition)

      • 0.1 M NaOH (basic condition)

    • The final concentration should be approximately 50 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and the formation of degradation products.

Visualizations: Degradation Pathways and Workflows

G cluster_main cluster_reagents parent This compound prod1 2-oxopiperidine-3-carboxylate (Salt) parent->prod1 OH⁻ (Base) prod2 Methanol parent->prod2 OH⁻ (Base) base Base (e.g., NaOH) water Water

Caption: Base-catalyzed hydrolysis (saponification) pathway.

G cluster_main parent This compound prod1 2-oxopiperidine-3-carboxylic acid parent->prod1 H⁺ / H₂O (Acid) prod2 Methanol parent->prod2 H⁺ / H₂O (Acid) final_prod Piperidin-2-one prod1->final_prod Heat (Δ) - CO₂

Caption: Acid-catalyzed hydrolysis and potential decarboxylation.

G start Obtain Compound Sample purity Initial Purity Check (HPLC, NMR) start->purity stress Apply Stress Conditions (pH, Temp, Light) purity->stress acid Acidic (e.g., 0.1M HCl) stress->acid Hydrolytic base Basic (e.g., 0.1M NaOH) stress->base Hydrolytic thermal Thermal (e.g., 60°C) stress->thermal Other analysis Time-Point Analysis (HPLC) acid->analysis base->analysis thermal->analysis results Identify Degradants & Calculate Degradation Rate analysis->results end Stability Profile Established results->end

Caption: Experimental workflow for a forced degradation study.

References

Alternative reagents for the synthesis of 2-oxopiperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxopiperidine-3-carboxylates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-oxopiperidine-3-carboxylates, with a focus on the widely used Dieckmann condensation method and alternative approaches.

Issue 1: Low or No Yield in Dieckmann Condensation

Question: I am attempting to synthesize a 2-oxopiperidine-3-carboxylate derivative via a Dieckmann condensation of a diester, but I am observing a very low yield or no product at all. What are the potential causes and solutions?

Answer:

Low yields in a Dieckmann condensation can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Deprotonation: The base may not be strong enough to efficiently generate the enolate intermediate.

    • Solution: Switch to a stronger base. While sodium ethoxide is traditionally used, sterically hindered bases with low nucleophilicity like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) can be more effective, especially when used in aprotic solvents like THF to minimize side reactions.[1] Ensure the base is fresh and properly handled to maintain its reactivity.

  • Reaction Reversibility: The Dieckmann condensation is a reversible reaction. The equilibrium may not be favoring the product.

    • Solution: The reaction is driven forward by the deprotonation of the resulting β-keto ester, which is acidic.[2][3] Using at least one full equivalent of base is crucial to deprotonate the product and shift the equilibrium.

  • Hydrolysis of the β-Ketoester Product: The cyclic β-ketoester product can be susceptible to hydrolysis and ring-opening, especially during workup.

    • Solution: Ensure all reagents and solvents are strictly anhydrous, as water can lead to hydrolysis.[4] Avoid using alkali metal hydroxides as the base.[4] During the workup, carefully neutralize the reaction mixture with a mild acid.

  • Intermolecular Claisen Condensation (Oligomerization): If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers.

    • Solution: Running the reaction under more dilute conditions can favor the intramolecular pathway.[5]

  • Incorrect Starting Material: The substrate must be a 1,6-diester to form the desired six-membered piperidine ring.[6]

    • Solution: Verify the structure of your starting diester.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired 2-oxopiperidine-3-carboxylate, but I am also observing significant side products. How can I minimize their formation?

Answer:

The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[2]

    • Solution: Always use an alkoxide base that corresponds to the ester groups of your starting material (e.g., sodium ethoxide for ethyl esters).

  • Dimerization: For medium to large rings (over seven members), dimerization can become a significant side reaction.[1]

    • Solution: While 2-oxopiperidine synthesis involves a six-membered ring where this is less of an issue, maintaining dilute conditions can help minimize any potential intermolecular reactions.

  • Hydrolysis and Decarboxylation: As mentioned previously, the β-ketoester product can hydrolyze. Subsequent acidic conditions can lead to decarboxylation.

    • Solution: Maintain anhydrous conditions and perform a careful, non-acidic workup if the carboxylate group needs to be preserved.

Issue 3: Difficulty with Product Purification

Question: I am having trouble purifying my 2-oxopiperidine-3-carboxylate product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of β-ketoesters can be challenging due to their properties. Consider the following approaches:

  • Column Chromatography: Flash column chromatography is a common method for purification.

    • Tips: Use a suitable solvent system, often a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be adjusted to achieve good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Tips: If the crude product oils out, it may be due to impurities preventing crystallization.[5] Try to remove as much of the solvent and any volatile byproducts as possible before attempting crystallization. Sometimes, letting the concentrated mixture stand for a few days can induce crystallization.

  • Acid-Base Extraction: The acidic nature of the β-ketoester can be exploited for purification.

    • Procedure: The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the deprotonated product into the aqueous layer. The aqueous layer is then carefully acidified and extracted with an organic solvent to recover the purified product. Care must be taken to avoid hydrolysis during this process.

Frequently Asked Questions (FAQs)

Q1: What are some alternative reagents to traditional alkoxide bases for the Dieckmann condensation?

A1: Besides sodium ethoxide, several other bases can be used, often with improved yields and fewer side reactions. These include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective.

  • Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base.

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base, particularly useful at low temperatures.

  • Lithium Hexamethyldisilazide (LHMDS) and Sodium Hexamethyldisilazide (NaHMDS): Strong, sterically hindered bases.[1]

Q2: Are there alternative synthetic routes to 2-oxopiperidine-3-carboxylates besides the Dieckmann condensation?

A2: Yes, several alternative strategies exist for the synthesis of the 2-oxopiperidone core structure. These include:

  • Intramolecular Amidation: Cyclization of an amino ester can form the lactam ring. This can be achieved through thermal methods or by using coupling reagents.

  • Reductive Amination: An intramolecular reductive amination of a keto-ester containing an amino group can be a viable route.[7] This typically involves the formation of an intermediate imine or enamine followed by reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

  • Ring-Closing Metathesis (RCM): For appropriately designed unsaturated precursors, RCM can be a powerful tool for forming the piperidine ring.

  • Partial Reduction of Pyridine Derivatives: Substituted pyridines can be partially hydrogenated to the corresponding piperidines.

Q3: How can I synthesize the acyclic diester precursor required for the Dieckmann condensation?

A3: The acyclic N-substituted amino diester precursors can be synthesized through various methods, a common one being the alkylation of a primary amine with two equivalents of an appropriate haloacetate. For example, reacting a primary amine with two equivalents of ethyl bromoacetate in the presence of a base will yield the corresponding N,N-bis(ethoxycarbonylmethyl)amine derivative.

Q4: My starting material is an amino acid. Can I use it to synthesize a 2-oxopiperidine-3-carboxylate?

A4: Yes, amino acids can be excellent starting materials. A general strategy involves the N-alkylation of the amino acid ester with a suitable 4-halobutyrate derivative, followed by intramolecular cyclization to form the 2-oxopiperidone ring.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation

BaseTypical SolventTemperatureKey AdvantagesPotential Issues
Sodium Ethoxide (NaOEt)EthanolRefluxTraditional, inexpensive.Transesterification if ester is not ethyl, equilibrium issues.
Sodium Hydride (NaH)Toluene, THFRoom Temp to RefluxStrong, non-nucleophilic, drives reaction to completion.Flammable, requires careful handling.
Potassium t-Butoxide (KOtBu)THF, t-BuOHRoom TempStrong, sterically hindered, good for sensitive substrates.Can be partially hydrolyzed if not fresh.[4]
Lithium Diisopropylamide (LDA)THF-78 °C to Room TempVery strong, non-nucleophilic, good for kinetic control.Requires low temperatures, sensitive to air and moisture.

Table 2: Overview of Alternative Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Dieckmann CondensationStrong base (e.g., NaH, KOtBu)Good to ExcellentWell-established, good for 6-membered rings.Sensitive to reaction conditions, potential side reactions.
Intramolecular AmidationCoupling agents (e.g., DCC, HATU) or heatModerate to GoodDirect formation of the lactam bond.May require harsh conditions (heat), expensive coupling reagents.
Reductive AminationReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)GoodMild conditions, high functional group tolerance.[8]Requires a precursor with appropriately placed carbonyl and amine groups.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate via Dieckmann Condensation

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Diethyl N-(ethoxycarbonylmethyl)glutamate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the diester in dry toluene.

  • Carefully add the sodium hydride portion-wise to the stirred solution at room temperature. Hydrogen gas will evolve.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3 x volume of toluene).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-oxopiperidine-3-carboxylate. A typical yield is around 75%.[9]

Protocol 2: Alternative Synthesis via Reductive Amination

This protocol outlines a general approach for the synthesis of a substituted piperidine ring via intramolecular reductive amination.

Materials:

  • Methyl 5-amino-4-oxopentanoate hydrochloride (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the amino-keto-ester hydrochloride in DCE or THF.

  • Add triethylamine to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

dieckmann_condensation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start Acyclic Amino Diester base 1. Strong Base (e.g., NaH) 2. Enolate Formation start->base cyclization Intramolecular Nucleophilic Acyl Substitution base->cyclization workup 3. Acidic Workup (H₃O⁺) cyclization->workup product 2-Oxopiperidine-3-carboxylate (β-Ketoester) workup->product

Caption: Workflow for Dieckmann Condensation.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Dieckmann Condensation cause1 Incomplete Deprotonation start->cause1 cause2 Reaction Reversibility start->cause2 cause3 Product Hydrolysis start->cause3 cause4 Intermolecular Rxn start->cause4 sol1 Use Stronger Base (NaH, KOtBu, LDA) cause1->sol1 sol2 Use >1 eq. of Base cause2->sol2 sol3 Ensure Anhydrous Conditions & Careful Workup cause3->sol3 sol4 Use Dilute Conditions cause4->sol4

Caption: Troubleshooting Low Yields.

alternative_routes cluster_details1 Dieckmann Condensation cluster_details2 Intramolecular Amidation cluster_details3 Reductive Amination start Synthesis of 2-Oxopiperidine-3-carboxylates method1 Dieckmann Condensation start->method1 method2 Intramolecular Amidation start->method2 method3 Reductive Amination start->method3 reagent1 Acyclic Diester + Strong Base method1->reagent1 reagent2 Amino Ester + Coupling Agent/Heat method2->reagent2 reagent3 Amino-Keto-Ester + Reducing Agent method3->reagent3

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Oxopiperidine-3-Carboxylate Esters: Methyl vs. Ethyl

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, piperidine derivatives are crucial building blocks. Among these, 2-oxopiperidine-3-carboxylate esters serve as valuable intermediates in the synthesis of a variety of bioactive molecules. This guide provides a detailed comparison of the synthesis and properties of two common analogs: Methyl 2-oxopiperidine-3-carboxylate and Ethyl 2-oxopiperidine-3-carboxylate. While the ethyl ester is well-documented in scientific literature, this guide also presents a prospective synthesis for the methyl ester, drawing upon established chemical principles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both esters is presented below. Data for Ethyl 2-oxopiperidine-3-carboxylate is derived from experimental findings, whereas the properties for the methyl ester are predicted based on chemical trends.

PropertyThis compound (Predicted)Ethyl 2-oxopiperidine-3-carboxylate (Experimental)
Molecular Formula C₇H₁₁NO₃C₈H₁₃NO₃[1]
Molecular Weight 157.17 g/mol 171.19 g/mol [1]
Appearance Colorless to light yellow liquid or solidWhite to off-white crystalline powder[1]
Boiling Point Lower than the ethyl ester326 °C at 760 mmHg[1]
Melting Point Likely lower than the ethyl ester80-82 °C[1]
Solubility Soluble in common organic solventsSoluble in common organic solvents[1]
Reactivity Potentially more reactive in hydrolysis[2][3]Stable under standard conditions

Synthesis and Performance

The synthesis of Ethyl 2-oxopiperidine-3-carboxylate is well-established, with a classical method developed by N.F. Albertsm and subsequent improvements that have significantly increased the yield.[4] A similar synthetic strategy can be applied to produce the methyl ester by substituting the starting ethyl-based reagents with their methyl counterparts.

Synthetic Workflow

The general synthetic route involves a two-step process: a Michael addition followed by a reductive cyclization. A detailed workflow is illustrated in the diagram below.

SynthesisWorkflow General Synthesis of 2-Oxopiperidine-3-Carboxylate Esters cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Dialkyl_Malonate Dimethyl/Diethyl Malonate Intermediate Dialkyl 2-cyanoethylmalonate Dialkyl_Malonate->Intermediate Acrylonitrile, Base Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base_Catalyst Base Catalyst (e.g., Potassium tert-butoxide) Base_Catalyst->Dialkyl_Malonate Final_Product Methyl/Ethyl 2-oxopiperidine-3-carboxylate Intermediate->Final_Product H₂, Catalyst, Heat, Pressure Catalyst Raney Cobalt or Raney Nickel Catalyst->Intermediate Hydrogen Hydrogen Gas (H₂) Hydrogen->Intermediate

Caption: General two-step synthesis of 2-oxopiperidine-3-carboxylate esters.

Comparison of Synthetic Parameters
ParameterThis compound (Projected)Ethyl 2-oxopiperidine-3-carboxylate (Documented)
Starting Materials Dimethyl malonate, Acrylonitrile[5]Diethyl malonate, Acrylonitrile[4]
Catalysts Base catalyst (e.g., potassium tert-butoxide) for Michael addition; Raney Cobalt or Raney Nickel for reductive cyclization.Base catalyst (e.g., potassium tert-butoxide) for Michael addition; Raney Cobalt or Raney Nickel for reductive cyclization.[4]
Reaction Conditions Michael addition at 30-35 °C; Reductive cyclization at elevated temperature (e.g., >70 °C) and pressure (e.g., 25 kg/cm ²).Michael addition at 30-35 °C; Reductive cyclization at elevated temperature (e.g., >70 °C) and pressure (e.g., 25 kg/cm ²).[4]
Yield Expected to be comparable to the ethyl ester, potentially slightly higher due to the smaller size and higher reactivity of the methyl group.The classical N.F. Albertsm method reports a total yield of 57.3%. An improved method using a Raney Cobalt catalyst claims a total yield of over 77%.[4] The first step (Michael addition) can achieve a yield of 82.2%, and the second step (reductive cyclization) can reach a yield of 95.9%.[4]
Purity of Product High purity achievable through recrystallization.High purity (99.6% by HPLC) is achievable through recrystallization.[4]

Experimental Protocols

Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This protocol is based on an improved synthetic method.[4]

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

  • To a reaction vessel under a nitrogen atmosphere, add diethyl malonate (3.87 kmol) and potassium tert-butoxide (0.9 kg).

  • Slowly add acrylonitrile (1.35 kmol) dropwise over 5 hours, maintaining the internal temperature below 35 °C.

  • After the addition is complete, continue the reaction at 32 °C for 1 hour.

  • The resulting reaction mixture contains diethyl 2-cyanoethylmalonate. The reported yield for this step is 82.2%.[4]

Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

  • Transfer the diethyl 2-cyanoethylmalonate (241 kg) to a high-pressure reaction kettle with isopropanol (1200 kg) and a Raney Cobalt catalyst (28 kg).

  • Pressurize the reactor with hydrogen gas to 25 kg/cm ².

  • Heat the mixture to above 70 °C to initiate the reaction.

  • After the reaction is complete (approximately 3.2 hours, indicated by the cessation of hydrogen uptake), cool the mixture to 40 °C and filter to recover the catalyst.

  • Concentrate the filtrate to remove the isopropanol.

  • Recrystallize the crude product from a mixture of petroleum ether and ethanol (1:1).

  • Dry the resulting white solid under vacuum at 60 °C. The reported yield for this step is 95.9%, with a purity of 99.6% by HPLC.[4]

Proposed Synthesis of this compound

This proposed protocol adapts the established method for the ethyl ester.

Step 1: Synthesis of Dimethyl 2-cyanoethylmalonate

  • To a reaction vessel under a nitrogen atmosphere, add dimethyl malonate and a catalytic amount of a suitable base (e.g., potassium tert-butoxide).

  • Slowly add acrylonitrile dropwise, maintaining the temperature between 30-35 °C.

  • Monitor the reaction by a suitable analytical method (e.g., GC-MS or TLC) until completion.

  • Work up the reaction to isolate the dimethyl 2-cyanoethylmalonate.

Step 2: Synthesis of this compound

  • In a high-pressure reactor, combine the dimethyl 2-cyanoethylmalonate with a suitable solvent (e.g., methanol or ethanol) and a Raney Nickel or Raney Cobalt catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to an appropriate temperature and monitor for hydrogen uptake.

  • Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate.

  • Purify the product by recrystallization or column chromatography.

Logical Relationships in Synthesis

The relationship between the starting materials and the final products in this synthetic pathway is crucial for understanding the process.

LogicalRelationship Starting_Materials Dialkyl Malonate + Acrylonitrile Michael_Addition Michael Addition Starting_Materials->Michael_Addition Intermediate Dialkyl 2-cyanoethylmalonate Michael_Addition->Intermediate Reductive_Cyclization Reductive Cyclization Intermediate->Reductive_Cyclization Final_Product 2-Oxopiperidine-3-carboxylate Ester Reductive_Cyclization->Final_Product

Caption: Key transformations in the synthesis of 2-oxopiperidine-3-carboxylate esters.

Conclusion

References

Comparison of different synthetic routes to 2-oxopiperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperidine-3-carboxylate scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a key building block in medicinal chemistry. The efficient and stereoselective synthesis of these compounds is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of different synthetic routes to 2-oxopiperidine-3-carboxylates, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of 2-oxopiperidine-3-carboxylates can be achieved through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, stereochemical outcome, scalability, and availability of starting materials. This guide focuses on four primary approaches: Dieckmann Condensation, Rhodium-Catalyzed C-H Amination, Multicomponent Reactions, and Asymmetric Hydrogenation.

Synthetic RouteKey FeaturesTypical YieldStereocontrolKey Reagents & Conditions
Dieckmann Condensation Classical and robust method for forming the cyclic β-keto ester.Good to Excellent (>77% total yield reported)Achiral, requires subsequent resolution or chiral modification.Diethyl malonate, acrylonitrile, base (e.g., NaOEt), hydrogenation catalyst (e.g., Raney Cobalt).
Rhodium-Catalyzed C-H Amination Direct formation of the N-C bond via intramolecular C-H insertion.Moderate to High (e.g., ~60% for β-keto ester formation)Can be made enantioselective with chiral Rh catalysts.Substituted N-sulfonyl aminopentanoates, Rh(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂), oxidant.
Multicomponent Reactions (e.g., Ugi) Convergent synthesis building complexity in a single step.Moderate to Good (Varies with substrates)Can be diastereoselective; enantioselectivity often relies on chiral inputs.Amino acids, aldehydes/ketones, isocyanides.
Asymmetric Hydrogenation Reduction of a corresponding pyridine precursor to introduce chirality.HighExcellent enantioselectivity (up to >99% ee).Substituted pyridinium salts, chiral catalysts (e.g., Ir/SegPhos), H₂ gas.
Enzymatic Resolution Kinetic resolution of a racemic mixture to obtain a single enantiomer.~50% for each enantiomer (theoretical max)Excellent enantioselectivity (E >200 reported for analogous systems).Racemic 2-oxopiperidine-3-carboxylate ester, Lipase (e.g., Candida antarctica Lipase A), acyl donor.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route based on key experimental considerations.

Synthetic Route Selection Workflow for Selecting a Synthetic Route start Define Synthetic Target: Substituents & Stereochemistry achiral_target Is the target achiral or is a racemic mixture acceptable? start->achiral_target dieckmann Dieckmann Condensation achiral_target->dieckmann Yes multicomponent Multicomponent Reaction (e.g., Ugi) achiral_target->multicomponent Yes chiral_target Is a specific enantiomer required? achiral_target->chiral_target No end Final Product dieckmann->end Proceed to Synthesis multicomponent->end Proceed to Synthesis asymmetric_hydrog Asymmetric Hydrogenation chiral_target->asymmetric_hydrog Yes rh_amination Chiral Rh-Catalyzed C-H Amination chiral_target->rh_amination Yes enzymatic_res Enzymatic Resolution chiral_target->enzymatic_res Yes asymmetric_hydrog->end Proceed to Synthesis rh_amination->end Proceed to Synthesis enzymatic_res->end Proceed to Synthesis

Caption: Decision tree for synthetic route selection.

Experimental Protocols

Dieckmann Condensation Route to Ethyl 2-Oxo-3-piperidinecarboxylate

This two-step procedure involves a Michael addition followed by a Dieckmann cyclization and is suitable for large-scale synthesis.[1]

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

  • To a stirred mixture of diethyl malonate and an alkali catalyst (e.g., 0.3-3% w/w of sodium tert-butoxide), acrylonitrile is added dropwise at a temperature of 10-50 °C.[1]

  • The reaction mixture is stirred for a specified time (e.g., 1-10 hours) to ensure complete reaction.[1]

  • The crude diethyl 2-cyanoethylmalonate is isolated and can be purified by distillation.

Step 2: Hydrogenation and Cyclization to Ethyl 2-oxo-3-piperidinecarboxylate

  • The diethyl 2-cyanoethylmalonate is dissolved in an organic solvent (e.g., ethanol) and placed in a hydrogenation reactor with a Raney Cobalt catalyst.[1]

  • The reactor is pressurized with hydrogen gas and heated to 75-130 °C.[1]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether) to yield the final product.[1]

Quantitative Data: The total yield for this two-step process is reported to be over 77%.[1]

Rhodium-Catalyzed Intramolecular C-H Amination

This method provides a direct route to the piperidone core through the formation of a nitrogen-carbon bond via C-H insertion. The following is a general procedure for the formation of a β-ketoester intermediate that can be a precursor to the target molecule.[2]

  • A solution of the N-protected amino acid is treated with 1,1'-carbonyldiimidazole.[2]

  • The resulting activated species is then reacted with the dianion of mono-methyl malonate to furnish the β-ketoester.[2]

  • The cyclization to the 2-oxopiperidine ring would then be carried out using a suitable Rh(II) catalyst.

Quantitative Data: The formation of the β-ketoester intermediate has been reported with a yield of 60%.[2]

Multicomponent Synthesis via Ugi Reaction

The Ugi five-center-four-component reaction (U-5C-4CR) can be a powerful tool for the rapid assembly of complex molecules. While a direct synthesis of a simple 2-oxopiperidine-3-carboxylate via a standard Ugi reaction is not straightforward, related heterocyclic structures like 2-oxopiperazines can be synthesized using a Ugi reaction followed by a deprotection/cyclization sequence.[3]

General Procedure for Ugi 5-center-4-component reaction:

  • An N-protected α-amino aldehyde, an α-amino acid, an isocyanide, and an alcohol (e.g., methanol) are combined in a suitable solvent.[3]

  • The reaction is stirred at room temperature until completion.

  • The resulting Ugi product is then subjected to deprotection and cyclization steps to yield the desired heterocyclic scaffold.[3]

Quantitative Data: Yields for the initial Ugi condensation can vary widely depending on the specific substrates used.

Asymmetric Hydrogenation of Pyridinium Salts

This method is highly effective for the enantioselective synthesis of chiral piperidines, which can be precursors to chiral 2-oxopiperidine-3-carboxylates.

General Procedure:

  • A 2-aryl-3-phthalimidopyridinium salt is dissolved in a suitable solvent (e.g., dichloromethane).

  • A chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral ligand like SegPhos, is added.

  • The mixture is subjected to hydrogenation at a specified pressure and temperature until the reaction is complete.

  • The product is isolated and purified by chromatography.

Quantitative Data: This method can provide high enantioselectivities and diastereoselectivities for the resulting piperidine derivatives.[4] Subsequent functional group manipulation would be required to obtain the target 2-oxopiperidine-3-carboxylate.

Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure compounds. A kinetic resolution of a racemic ester of 2-oxopiperidine-3-carboxylic acid can be performed using a lipase.

General Procedure:

  • The racemic ester of 2-oxopiperidine-3-carboxylic acid is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • An acyl donor (e.g., 2,2,2-trifluoroethyl butanoate) and a lipase (e.g., Candida antarctica Lipase A) are added.[5][6]

  • The reaction is monitored until approximately 50% conversion is reached.

  • The unreacted ester and the acylated product are then separated by chromatography, providing access to both enantiomers of the starting material (one as the ester and the other as the acylated product).

Quantitative Data: For analogous systems like piperazine-2-carboxylic acid derivatives, this method has been shown to be highly enantioselective with E-values >200.[5][6]

Signaling Pathways and Experimental Workflows in DOT Language

Dieckmann_Condensation_Workflow Dieckmann Condensation Workflow start Diethyl Malonate + Acrylonitrile michael_add Michael Addition start->michael_add intermediate Diethyl 2-cyanoethylmalonate michael_add->intermediate hydrogenation Hydrogenation & Cyclization (Raney Co) intermediate->hydrogenation product Ethyl 2-Oxopiperidine-3-carboxylate hydrogenation->product

Caption: Workflow of the Dieckmann Condensation route.

Asymmetric_Hydrogenation_Pathway Asymmetric Hydrogenation Pathway start Substituted Pyridinium Salt hydrogenation Asymmetric Hydrogenation (Chiral Ir Catalyst, H2) start->hydrogenation chiral_piperidine Chiral Piperidine Derivative hydrogenation->chiral_piperidine functional_group Functional Group Interconversion chiral_piperidine->functional_group product Chiral 2-Oxopiperidine-3-carboxylate functional_group->product

References

Spectroscopic analysis and characterization of "Methyl 2-oxopiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Methyl 2-oxopiperidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for quality control, reaction monitoring, and understanding its chemical behavior. This guide leverages spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) of analogous compounds to infer the spectral properties of this compound. The comparative data presented herein serves as a valuable reference for researchers working with this class of molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for selected analogs of this compound. These compounds share the core 2-oxopiperidine structure, with variations in the ester group or substitution on the nitrogen atom.

¹H NMR Spectral Data Comparison

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Analogs

CompoundH-3H-4H-5H-6N-H / N-CH₃O-CH₃ / O-CH₂-CH₃
This compound (Expected) ~3.4-3.6~1.9-2.1~1.8-2.0~3.2-3.4~6.0-8.0 (NH)~3.7 (s, 3H)
Ethyl 2-oxopiperidine-3-carboxylate3.42 (t)2.05 (m)1.85 (m)3.29 (t)6.47 (br s)4.19 (q, 2H), 1.26 (t, 3H)
Methyl 1-methyl-2-oxopiperidine-3-carboxylate3.55 (dd)2.10 (m)1.80 (m)3.30 (m)2.90 (s, 3H)3.72 (s, 3H)

Note: Data for Ethyl 2-oxopiperidine-3-carboxylate and Methyl 1-methyl-2-oxopiperidine-3-carboxylate are sourced from publicly available spectral databases. Expected values for the target compound are estimations based on these analogs.

¹³C NMR Spectral Data Comparison

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Analogs

CompoundC=O (Amide)C=O (Ester)C-3C-4C-5C-6N-CH₃O-CH₃ / O-CH₂CH₃ (Ethyl)
This compound (Expected) ~170-172~170-172~50-52~22-24~20-22~42-44-~52-
Ethyl 2-oxopiperidine-3-carboxylate170.8170.150.922.820.742.5-61.514.1
Methyl 1-methyl-2-oxopiperidine-3-carboxylate169.5170.550.123.221.349.829.752.1-

Note: Data for Ethyl 2-oxopiperidine-3-carboxylate and Methyl 1-methyl-2-oxopiperidine-3-carboxylate are sourced from publicly available spectral databases. Expected values for the target compound are estimations based on these analogs.

IR Spectral Data Comparison

Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound Analogs

CompoundN-H StretchC-H StretchC=O Stretch (Amide)C=O Stretch (Ester)C-N StretchC-O Stretch
This compound (Expected) ~3200-3300~2850-3000~1650-1670~1730-1750~1200-1300~1150-1250
Ethyl 2-oxopiperidine-3-carboxylate321529401660173512501180
Methyl 1-methyl-2-oxopiperidine-3-carboxylate-29501655174012601190

Note: Data for Ethyl 2-oxopiperidine-3-carboxylate and Methyl 1-methyl-2-oxopiperidine-3-carboxylate are sourced from publicly available spectral databases. Expected values for the target compound are estimations based on these analogs.

Mass Spectrometry Data Comparison

Table 4: Mass Spectrometry Data (m/z) of this compound and its Analogs

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
This compound C₇H₁₁NO₃157.17158.08126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺)
Ethyl 2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.19172.10126 ([M-OC₂H₅]⁺), 98 ([M-COOC₂H₅]⁺)
Methyl 1-methyl-2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.19172.10140 ([M-OCH₃]⁺), 112 ([M-COOCH₃]⁺)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters and amides.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals and determine the coupling constants (J values).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • A sufficient number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • For liquid or low-melting solid samples, a thin film can be prepared between two NaCl or KBr plates.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the mid-infrared region (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Comparative_Analysis Comparative Analysis with Analogs Structure_Confirmation->Comparative_Analysis

Caption: Workflow for the spectroscopic characterization of organic compounds.

Conclusion

This guide provides a comparative framework for the spectroscopic analysis of this compound by examining its close analogs. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, along with generalized experimental protocols, offer a valuable resource for researchers. The provided workflow and logical diagram for spectroscopic analysis can guide scientists in the comprehensive characterization of this and similar heterocyclic compounds, which are pivotal in the landscape of modern drug discovery and development.

A Comparative Guide to Methyl 2-oxopiperidine-3-carboxylate and its Acyclic Beta-Keto Ester Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-keto ester, methyl 2-oxopiperidine-3-carboxylate, with its acyclic analogues, primarily methyl acetoacetate and methyl 3-oxopentanoate. The comparison focuses on their synthesis, acidity, and reactivity in key chemical transformations, supported by available experimental data.

Introduction

Beta-keto esters are pivotal intermediates in organic synthesis, valued for the reactivity of their acidic α-hydrogen, which allows for a wide range of carbon-carbon bond-forming reactions. The comparison between cyclic and acyclic β-keto esters is crucial as the cyclic structure can impose conformational constraints that influence their reactivity. This compound, a cyclic β-keto ester, and its acyclic counterparts like methyl acetoacetate, serve as fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals. Understanding their relative performance in key reactions is essential for synthetic strategy and drug development.

Synthesis

The synthesis of cyclic and acyclic β-keto esters follows distinct, yet mechanistically related pathways.

This compound is typically synthesized via an intramolecular cyclization reaction known as the Dieckmann Condensation . This reaction involves the treatment of a diester, such as dimethyl adipate, with a strong base.

Acyclic analogues like methyl acetoacetate are commonly prepared through a Claisen Condensation , which is an intermolecular reaction between two ester molecules. For instance, the self-condensation of methyl acetate in the presence of a strong base yields methyl acetoacetate.[1][2][3]

Comparative Synthesis Overview

FeatureThis compound (Cyclic)Methyl Acetoacetate (Acyclic)
Reaction Type Dieckmann Condensation (Intramolecular)Claisen Condensation (Intermolecular)
Starting Material Diester (e.g., Dimethyl adipate)Simple Ester (e.g., Methyl acetate)
Key Transformation Ring formationCarbon-carbon bond formation between two molecules

Acidity of the α-Hydrogen

The acidity of the α-hydrogen in β-keto esters is a key determinant of their nucleophilic reactivity. The pKa of this proton is influenced by the electron-withdrawing effects of the two adjacent carbonyl groups.

Acidity Comparison

CompoundpKa of α-Hydrogen (approximate)
This compoundNot experimentally determined, but expected to be similar to acyclic analogues.
Methyl Acetoacetate~11

Reactivity Comparison: Alkylation, Acylation, and Decarboxylation

The enolates generated from β-keto esters are versatile nucleophiles in a variety of reactions.

Alkylation and Acylation

Both cyclic and acyclic β-keto esters readily undergo alkylation and acylation at the α-carbon upon treatment with a base followed by an electrophile (e.g., an alkyl halide or acyl chloride).

While direct comparative studies with identical substrates and conditions are scarce, the general principles of these reactions are well-established. The yields for both cyclic and acyclic systems are typically good to excellent, depending on the specific substrates and reaction conditions.

Decarboxylation

The β-keto acid derivatives of both cyclic and acyclic β-keto esters undergo decarboxylation upon heating. This reaction proceeds through a cyclic transition state and is a common final step in syntheses utilizing these building blocks.

Studies on the decarboxylation of acetoacetic acid (the carboxylic acid analogue of methyl acetoacetate) have shown that the reaction proceeds readily upon heating.[5] While specific kinetic data comparing the decarboxylation rates of 2-oxopiperidine-3-carboxylic acid and acetoacetic acid under identical conditions is not available, both are known to decarboxylate effectively. The rigid cyclic structure of 2-oxopiperidine-3-carboxylic acid might influence the stability of the enol intermediate and thus the reaction rate.

Experimental Protocols

Detailed experimental protocols for the synthesis of both types of β-keto esters are provided below.

Synthesis of this compound via Dieckmann Condensation

Reaction:

G cluster_conditions DimethylAdipate Dimethyl Adipate Product Methyl 2-oxocyclopentane-1-carboxylate DimethylAdipate->Product NaOMe 1. NaOMe, MeOH 2. H3O+

Caption: Dieckmann condensation of dimethyl adipate.

Procedure:

  • To a solution of sodium methoxide in methanol, dimethyl adipate is added dropwise at room temperature.[6]

  • The mixture is then heated to reflux for several hours.

  • After cooling, the reaction mixture is acidified with aqueous acid.

  • The product, methyl 2-oxocyclopentane-1-carboxylate (a close analogue of the piperidine target), is then extracted with an organic solvent, dried, and purified.[6]

Synthesis of Methyl Acetoacetate via Claisen Condensation

Reaction:

G cluster_conditions MethylAcetate 2 x Methyl Acetate Product Methyl Acetoacetate MethylAcetate->Product NaOMe 1. NaOMe 2. H3O+

Caption: Claisen condensation of methyl acetate.

Procedure:

  • Sodium methoxide is added to an excess of dry methyl acetate.[1]

  • The mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled and acidified.

  • The resulting methyl acetoacetate is then isolated by distillation.

Logical Workflow for Reactivity Comparison

The general workflow for comparing the reactivity of this compound and its acyclic analogues is outlined below.

G Start Select Beta-Keto Ester (Cyclic or Acyclic) Deprotonation Deprotonation with Base (e.g., NaOEt) Start->Deprotonation Enolate Formation of Enolate Deprotonation->Enolate Reaction Reaction with Electrophile (e.g., Alkyl Halide, Acyl Chloride) Enolate->Reaction Product Alkylated/Acylated Product Reaction->Product Hydrolysis Hydrolysis Product->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation FinalProduct Ketone Product Decarboxylation->FinalProduct

Caption: General reaction sequence for β-keto esters.

Conclusion

Both this compound and its acyclic analogues are valuable C-C bond-forming synthons in organic chemistry. Their synthesis follows well-established condensation reactions, with the primary difference being the intramolecular versus intermolecular nature of the process. While their α-proton acidities are comparable, the rigid cyclic structure of this compound can subtly influence its reactivity in subsequent alkylation, acylation, and decarboxylation reactions. The choice between a cyclic or acyclic β-keto ester in a synthetic strategy will ultimately depend on the desired final molecular architecture and the specific steric and electronic demands of the target molecule. Further direct comparative studies under identical conditions are needed to provide more nuanced quantitative insights into their relative performance.

References

Structural Validation of Methyl 2-oxopiperidine-3-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of "Methyl 2-oxopiperidine-3-carboxylate," a heterocyclic compound of interest in medicinal chemistry. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide will draw upon data from closely related analogs to illustrate the principles and utility of each technique.

Comparison of Structural Validation Techniques

The selection of an analytical method for structural elucidation depends on various factors, including the nature of the sample, the required level of detail, and the experimental resources available. X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, while NMR spectroscopy offers insights into the molecule's dynamic structure in solution.[1][2][3] Mass spectrometry, on the other hand, provides information about the molecule's mass and fragmentation pattern, which helps in confirming its elemental composition and connectivity.

Parameter Single-Crystal X-ray Diffraction Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Yielded 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentation pattern[4]
Resolution Atomic (typically < 1 Å)[5]Atomic, but lower than X-ray crystallographyProvides mass-to-charge ratio, not spatial resolution
Sample Requirement High-quality single crystal (0.1-0.3 mm)~1-10 mg, soluble in deuterated solventMicrograms to nanograms
Strengths Unambiguous determination of absolute and relative stereochemistryNon-destructive, provides information on molecular dynamics in solution[2]High sensitivity, provides molecular formula and substructural information
Limitations Crystal growth can be a major bottleneck; provides a static structure[1]Can be complex to interpret for large molecules; may not provide absolute configurationDoes not provide 3D structural information on its own
Data for Analogs For related piperidine structures, precise bond lengths and angles are determined.[6]For ethyl 2-oxopiperidine-3-carboxylate, characteristic ¹H and ¹³C chemical shifts are observed.[7][8]For cyclic esters, characteristic fragmentation patterns like McLafferty rearrangement are seen.[4]

Experimental Protocols

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[9] The process involves growing a high-quality single crystal of the compound, which can be a challenging step.

Protocol:

  • Crystal Growth: Crystals of the target compound are grown using techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[10] The choice of solvent is crucial for obtaining crystals of suitable size and quality.[10]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined to fit the experimental data.[12]

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Protocol:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in a strong magnetic field in an NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Spectral Analysis: The resulting spectrum shows a series of peaks, where the chemical shift (δ) of each peak provides information about the electronic environment of the corresponding nucleus. The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons, and the coupling patterns (splitting) provide information about adjacent protons. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

For a compound like this compound, one would expect to see characteristic signals for the methyl ester protons, the protons on the piperidine ring, and the corresponding carbon signals in the ¹³C NMR spectrum.[13]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Fragmentation Analysis: In tandem mass spectrometry (MS/MS), ions of a specific m/z are selected and fragmented, and the m/z of the fragment ions are analyzed. This provides information about the structure of the molecule. For cyclic esters, fragmentation often involves characteristic losses of small molecules or rearrangements.[4][14]

Visualizing the Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like "this compound."

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Confirmation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight Confirmation Crystal_Growth Crystal Growth NMR->Crystal_Growth If unambiguous 3D structure is needed Final_Structure Validated Structure NMR->Final_Structure Structure in Solution MS->Final_Structure Elemental Composition XRD X-ray Diffraction Crystal_Growth->XRD XRD->Final_Structure Definitive 3D Structure

Caption: Workflow for the structural validation of a small organic molecule.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Methyl 2-oxopiperidine-3-carboxylate Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the methyl 2-oxopiperidine-3-carboxylate scaffold are emerging as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of their performance in anticancer, anti-inflammatory, and antimicrobial screenings, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential and mechanisms of action.

Anticancer Activity

Piperidine-containing compounds have demonstrated significant potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[1] The diverse mechanisms of action include inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[1][2]

Comparative Anticancer Activity of Piperidine Derivatives

The following table summarizes the cytotoxic activity of various piperidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1][3]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
Regioisomer 13dcA549Lung Adenocarcinoma26.3[1]
PiperineTongue Carcinoma-IC50 of 21.2[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549Lung CancerIC50 of 32.43[1][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Cancer

Piperidine derivatives have been shown to modulate several crucial signaling pathways involved in cancer progression.[2]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 JNK_p38 JNK/p38 MAPK Receptor->JNK_p38 TGFb TGF-β/SMAD Receptor->TGFb Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation NFkB NF-κB NFkB->Proliferation STAT3->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis TGFb->Proliferation Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits Piperidine->NFkB Inhibits Piperidine->STAT3 Inhibits Piperidine->JNK_p38 Activates Piperidine->TGFb Inhibits

Caption: Key signaling pathways in cancer modulated by piperidine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[6] Certain piperidine derivatives have shown potential as anti-inflammatory agents.[7]

Comparative Anti-inflammatory Activity of Piperidine Derivatives

The following table presents data on the anti-inflammatory effects of select piperidine derivatives.

Compound/DerivativeAssayModelEffectReference
2-(Piperidin-3-yl)phthalimides (rac-6)Nitrite and IL-6 reductionLPS-challenged RAW 264.7 cellsDose-dependent reduction[8]
2-(Piperidin-3-yl)phthalimides ((R)-7)Nitrite and IL-6 reductionLPS-challenged RAW 264.7 cells32% and 40% reduction at 30µM, respectively[8]
2-(Piperidin-3-yl)phthalimides ((S)-8)Nitrite and IL-6 reductionLPS-challenged RAW 264.7 cellsDose-dependent reduction[8]
Piperidine-2,4,6-trione derivativesAnti-inflammatory and immunosuppressiveIn vivo modelsIncreased activity with N-cyclohexylcarboxamide substituent[7]

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit heat-induced protein denaturation.[6]

Materials:

  • Bovine serum albumin (BSA), 1% aqueous solution

  • Test compound solutions at various concentrations

  • Standard drug (e.g., aspirin or diclofenac sodium)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a tube, mix the test compound solution with the BSA solution.

  • Control Preparation: Prepare a control with the solvent and BSA solution, and a positive control with the standard drug and BSA solution.

  • Incubation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Inflammatory Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response.[6]

inflammatory_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription Translocates & Induces Piperidine Piperidine Derivatives Piperidine->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Heterocyclic compounds, including piperidine derivatives, have shown promise in this area.[9][10]

Comparative Antimicrobial Activity of Piperidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 6Staphylococcus aureus62.5[11][12]
Bacillus cereus125[11][12]
Escherichia coli250[11][12]
Pseudomonas aeruginosa125[11][12]
1-(quinolin-3-yl) pyrrolidin-2-ol (P7)Escherichia coli- (Max zone of inhibition 28 mm)[13]
Klebsiella pneumoniae- (Max zone of inhibition 23 mm)[13]
Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate (3c)S. aureus- (Zone of inhibition 7 mm)[14][15]
B. subtilis- (Zone of inhibition 11 mm)[14][15]
E. coli- (Zone of inhibition 3 mm)[14][15]
P. aeruginosa- (Zone of inhibition 3 mm)[14][15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Piperidine derivative stock solution

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Incubator

Procedure:

  • Serial Dilution: Perform serial two-fold dilutions of the piperidine derivative in the broth medium in the wells of a microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

General Experimental Workflow for Bioactivity Screening

experimental_workflow Start Synthesis of This compound Derivatives In_Vitro In Vitro Screening (e.g., MTT, MIC, Protein Denaturation) Start->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) SAR->Mechanism In_Vivo In Vivo Studies in Animal Models Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General workflow for the biological activity screening of novel compounds.

References

A Comparative Guide to Piperidine-Based Scaffolds: Methyl 2-oxopiperidine-3-carboxylate vs. Other Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs. Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. This guide provides an objective comparison of methyl 2-oxopiperidine-3-carboxylate with other prominent piperidine-based scaffolds, supported by experimental data to inform rational drug design and development.

Introduction to Piperidine Scaffolds

Piperidine, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery. Its three-dimensional structure and the basicity of its nitrogen atom allow it to serve as a versatile anchor for pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability. The strategic functionalization of the piperidine core is a key strategy in the optimization of lead compounds.

This guide will focus on a comparative analysis of the following scaffolds:

  • This compound: A β-keto ester with unique reactivity for further elaboration.

  • Methyl piperidine-3-carboxylate: A simple ester-substituted piperidine.

  • Methyl 4-oxopiperidine-3-carboxylate: A scaffold with a ketone functionality for diverse chemical transformations.

  • N-Substituted Piperidines: Highlighting the impact of substitution on the piperidine nitrogen.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental data for our selected piperidine scaffolds and their derivatives.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)Reference
This compoundC₇H₁₁NO₃157.17-0.6N/A[1]
Ethyl 2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.19N/AN/A[2]
Methyl 1-methyl-2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.190.3N/A[3]
Methyl piperidine-3-carboxylateC₇H₁₃NO₂143.18N/AN/A[4]
Methyl 4-oxopiperidine-3-carboxylateC₇H₁₁NO₃157.17-0.6N/A[1]
PiperidineC₅H₁₁N85.150.84~11.22[5]

Synthetic Utility and Reactivity

The synthetic accessibility and reactivity of a scaffold are paramount for its utility in drug discovery programs. Here, we compare the key transformations and synthetic pathways for each scaffold.

This compound

This scaffold is a versatile building block due to the presence of a β-keto ester moiety.

Key Reactions:

  • N-Alkylation/N-Acylation: The secondary amine can be readily functionalized.

  • α-Alkylation/Acylation: The acidic α-proton allows for the introduction of substituents at the 3-position.

  • Decarboxylation: The ester can be hydrolyzed and decarboxylated to yield 2-piperidone derivatives.

  • Reactions with the Ketone: The ketone can undergo reduction, reductive amination, or reactions with organometallic reagents.

A common route to this scaffold is the Dieckmann condensation of a pimelate ester.

Caption: Dieckmann condensation for the synthesis of the 2-oxopiperidine-3-carboxylate scaffold.

Other Piperidine Scaffolds
  • Methyl piperidine-3-carboxylate: Primarily undergoes functionalization at the nitrogen and modification of the ester group (e.g., hydrolysis to the carboxylic acid or amidation).

  • Methyl 4-oxopiperidine-3-carboxylate: Offers reactivity at the nitrogen, the ester, and the ketone. The ketone is a valuable handle for introducing diversity through reactions like reductive amination.[6]

  • N-Substituted Piperidines: The reactivity is dictated by the substituents on the ring. The absence of an N-H bond prevents direct N-alkylation, but other positions can be functionalized.

Comparative Biological Activity of Derived Molecules

The choice of piperidine scaffold can significantly impact the biological activity of the resulting molecules. The following table presents IC₅₀ values for various piperidine derivatives, illustrating the potency that can be achieved through scaffold modification.

Compound ClassScaffold TypeTarget/Cell LineIC₅₀ (µM)Reference
Piperidine-3-carboxamide DerivativesPiperidine-3-carboxamideA375 (Melanoma)0.88[7]
N-Arylpiperidine-3-carboxamide (S-isomer)Piperidine-3-carboxamideA375 (Melanoma)0.03[7]
Piperidine DerivativePiperidineA549 (Lung Cancer)32.43[8]
Cathepsin K InhibitorPiperidine-3-carboxamideCathepsin K0.08[9]

These data highlight that substitutions on the piperidine ring and the specific scaffold used are critical for achieving high potency. For instance, the chirality and specific substitutions on the N-arylpiperidine-3-carboxamide scaffold led to a significant increase in anti-melanoma activity.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds.

Protocol 1: Dieckmann Condensation for Ethyl 2-oxopiperidine-3-carboxylate

This procedure describes a typical Dieckmann condensation to form the β-keto ester ring system.[10]

Materials:

  • Diethyl pimelate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Dry methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl pimelate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol to the mixture.

  • Stir the resulting mixture at room temperature for 30 minutes and then heat to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.

Protocol 2: N-Alkylation of Piperidine Scaffolds via Reductive Amination

This is a mild and selective method for introducing substituents on the piperidine nitrogen.[11]

Materials:

  • Piperidine scaffold (e.g., Methyl 4-oxopiperidine-3-carboxylate)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the piperidine scaffold (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

cluster_0 Reductive Amination Workflow Start Start Mix Piperidine & Carbonyl Mix Piperidine & Carbonyl Start->Mix Piperidine & Carbonyl Form Iminium Ion Form Iminium Ion Mix Piperidine & Carbonyl->Form Iminium Ion Catalytic Acid Add NaBH(OAc)3 Add NaBH(OAc)3 Form Iminium Ion->Add NaBH(OAc)3 Reduction Reduction Add NaBH(OAc)3->Reduction Quench & Workup Quench & Workup Reduction->Quench & Workup Purification Purification Quench & Workup->Purification End End Purification->End

Caption: A generalized workflow for the N-alkylation of piperidine scaffolds via reductive amination.

Conclusion

The choice of a piperidine scaffold is a critical decision in the drug discovery process. This compound offers a unique combination of functionalities, making it a highly versatile building block for creating complex and diverse molecular architectures. Its reactivity at the nitrogen, the α-carbon, and the ketone provides multiple handles for optimization. In comparison, simpler scaffolds like methyl piperidine-3-carboxylate offer more straightforward synthetic routes but with fewer points for diversification. The inclusion of a ketone, as in methyl 4-oxopiperidine-3-carboxylate, significantly enhances the synthetic utility for building libraries of analogs. Ultimately, the optimal piperidine scaffold will depend on the specific therapeutic target and the desired structure-activity relationship. A thorough understanding of the comparative chemistry and biological potential of these scaffolds, as outlined in this guide, is essential for the successful development of novel piperidine-based therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Operational Plan for Disposal

This step-by-step guide outlines the recommended procedure for the disposal of Methyl 2-oxopiperidine-3-carboxylate, based on established protocols for similar chemical compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This is crucial to prevent skin and eye contact, as well as inhalation.[1][2]

Step 2: Waste Collection

Carefully collect the waste material, including any residual amounts and contaminated items such as weighing paper or disposable pipettes. The collected material should be placed in a suitable, closed container that is properly labeled.[1][2] It is important to avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.

Step 3: Container Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The appropriate hazard symbols (based on the known hazards of similar compounds, which include skin and eye irritation)[2]

  • The date of waste generation

  • The name of the generating laboratory or researcher

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[2] Do not attempt to dispose of the chemical down the drain or in regular trash.[1] Discharge into the environment must be avoided.[1]

Step 6: Disposal of Contaminated Packaging

Empty containers that held this compound should be managed as hazardous waste unless they have been decontaminated. A common procedure for decontamination is to triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or disposed of according to institutional policies.[1]

Data Presentation: Personal Protective Equipment

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be needed for large spills or in poorly ventilated areas.Minimizes inhalation of any dusts or vapors.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling chemical waste. For specific experimental protocols involving this compound, researchers should consult their institution's chemical hygiene plan and relevant standard operating procedures (SOPs).

Mandatory Visualization

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect Waste in a Suitable, Closed Container ppe->collect label Label Container with Chemical Name and Hazards collect->label store Store in Designated Hazardous Waste Area label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end End: Professional Disposal of Hazardous Waste contact->end

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.